6-(Di-Boc-amino)-2-bromopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXCEYKGPXZUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584689 | |
| Record name | Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-61-0 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(6-bromo-2-pyridinyl)imidodicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Di-Boc-amino)-2-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Di-Boc-amino)-2-bromopyridine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-(Di-Boc-amino)-2-bromopyridine, a key intermediate for researchers, scientists, and professionals in drug development and organic synthesis.
Core Chemical Properties
This compound, also known as tert-butyl N-(6-bromopyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate, is a disubstituted pyridine derivative. The presence of the two bulky tert-butyloxycarbonyl (Boc) protecting groups on the amino functionality significantly influences its solubility, reactivity, and stability, making it a valuable building block in multi-step synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 870703-61-0 | |
| Molecular Formula | C₁₅H₂₁BrN₂O₄ | |
| Molecular Weight | 373.24 g/mol | |
| Melting Point | 123-127 °C | |
| Boiling Point | 416.6 °C at 760 mmHg | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF. | |
| Density | 1.352 g/cm³ |
Synthesis and Purification
The synthesis of this compound typically starts from the commercially available precursor, 2-amino-6-bromopyridine. The key transformation is the protection of the primary amino group with two Boc groups.
Experimental Protocol: Di-Boc Protection of 2-Amino-6-bromopyridine
Materials:
-
2-Amino-6-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-bromopyridine (1.0 eq) in the chosen anhydrous solvent.
-
Add triethylamine or DIPEA (2.2-3.0 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (2.2-2.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm) |
| Pyridine-H (triplet) | ~7.60 | C=O (Boc) | ~151 |
| Pyridine-H (doublet) | ~7.45 | C-Br | ~142 |
| Pyridine-H (doublet) | ~7.15 | Pyridine-C | ~140, 125, 120 |
| Boc-H (singlet, 18H) | ~1.50 | C(CH₃)₃ | ~83 |
| C(CH₃)₃ | ~28 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate primarily utilized in cross-coupling reactions to introduce the substituted pyridyl moiety into more complex molecules. The bromine atom at the 2-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The bromo group can be readily coupled with a variety of boronic acids or esters to form C-C bonds. This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in many drug candidates.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds by coupling the bromopyridine with a wide range of primary or secondary amines. This is a powerful tool for the synthesis of complex nitrogen-containing heterocyclic compounds, many of which exhibit biological activity.
Caption: Buchwald-Hartwig amination reaction pathway.
The di-Boc protecting group serves to modulate the reactivity of the amino group and can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) at a later stage of the synthesis to reveal the free amine for further functionalization. This strategic protection and deprotection make this compound a valuable tool in the synthesis of complex pharmaceutical intermediates. The precursor, 2-amino-6-bromopyridine, is a known building block in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties. The di-Boc protected derivative allows for more controlled and selective chemical transformations in the construction of novel drug candidates.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with well-defined chemical properties. Its utility in palladium-catalyzed cross-coupling reactions, combined with the strategic use of the di-Boc protecting group, makes it an invaluable building block for the synthesis of complex heterocyclic molecules targeted for drug discovery and development. This guide provides researchers and scientists with the essential technical information to effectively utilize this compound in their synthetic endeavors.
Technical Guide: Synthesis and Characterization of 6-(Di-Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Document ID: TG-DBABP-20251227 Version: 1.0 Prepared for: Technical Research and Development
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(Di-Boc-amino)-2-bromopyridine (CAS RN: 870703-61-0), a key intermediate in synthetic organic chemistry. The document details a representative synthetic protocol for the di-tert-butoxycarbonylation of 2-amino-6-bromopyridine. While specific experimental characterization data for the final product is not widely available in peer-reviewed literature, this guide presents the known properties of the starting material and a thorough analysis of the expected characterization data for the title compound based on established spectroscopic principles. All quantitative data is summarized in structured tables, and workflows are visualized using diagrams.
Introduction
This compound, formally known as tert-butyl N-(6-bromo-2-pyridinyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, is a valuable building block in the synthesis of complex nitrogen-containing heterocycles. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the di-Boc protected amino group serves as a stable precursor to a primary amine, which can be revealed under acidic conditions. This dual functionality makes it an attractive intermediate for the development of novel pharmaceutical and agrochemical agents.
Synthesis of this compound
The synthesis of the title compound is achieved through the exhaustive N-acylation of 2-amino-6-bromopyridine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), in an inert aprotic solvent.
Synthetic Workflow
The overall transformation from the starting material to the final product is illustrated below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Disclaimer: This is a representative protocol based on standard procedures for di-Boc protection. Researchers should perform their own reaction optimizations.
Materials:
-
2-Amino-6-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-6-bromopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Characterization
Physicochemical Properties
The properties of the starting material are well-documented, while the properties for the product are based on vendor information and chemical structure.
| Property | 2-Amino-6-bromopyridine (Starting Material) | This compound (Product) |
| CAS Number | 19798-81-3 | 870703-61-0[1] |
| Molecular Formula | C₅H₅BrN₂ | C₁₅H₂₁BrN₂O₄[1] |
| Molecular Weight | 173.01 g/mol | 373.24 g/mol [1] |
| Appearance | Off-white to yellowish solid | White to beige solid |
| Melting Point | 88-91 °C | Data not available |
Spectroscopic Data
The following tables summarize the known and expected spectroscopic data for the starting material and the final product.
Table 2: NMR Spectroscopic Data Note: Product NMR data is predicted based on chemical structure and typical values for Boc-protected amines.
| Compound | Technique | Expected Chemical Shifts (δ, ppm) |
| 2-Amino-6-bromopyridine | ¹H NMR (CDCl₃) | ~7.3 (t, 1H, H4), ~6.6 (d, 1H, H5), ~6.4 (d, 1H, H3), ~4.5 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | ~158 (C2), ~141 (C6), ~140 (C4), ~115 (C5), ~110 (C3) | |
| This compound | ¹H NMR (CDCl₃) | ~7.6-7.8 (t, 1H, Pyridine H4), ~7.2-7.4 (d, 2H, Pyridine H3, H5), 1.4-1.6 (s, 18H, 2 x -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | ~152 (C=O), ~150-152 (Pyridine C2, C6), ~140-142 (Pyridine C4), ~120-125 (Pyridine C3, C5), ~83-85 (-C(CH₃)₃), ~28 (-C(CH₃)₃) |
Table 3: Mass Spectrometry Data Note: Product data is based on predicted values.
| Compound | Ionization Mode | Calculated m/z | Observed Adducts (Predicted m/z) |
| 2-Amino-6-bromopyridine | ESI+ | 172.9685 [M+H]⁺ | Data not compiled |
| This compound | ESI+ | 373.0757 [M+H]⁺ | [M+H]⁺: 373.0758, [M+Na]⁺: 395.0577[2] |
Table 4: IR Spectroscopy Data Note: Product data is predicted based on characteristic functional group absorbances.
| Compound | Functional Group | Expected Absorbance (cm⁻¹) |
| 2-Amino-6-bromopyridine | N-H stretch | 3400-3200 (doublet) |
| C=C, C=N stretch | 1620-1550 | |
| This compound | C=O stretch (Carbamate) | ~1725-1750 (strong) |
| C-N stretch | ~1250-1350 | |
| C-O stretch | ~1150-1170 | |
| C=C, C=N stretch (Aromatic) | ~1580-1600 |
Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed through a standard battery of analytical techniques.
Caption: Standard characterization workflow for the final product.
General Characterization Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would be recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet of the solid sample.
-
Melting Point (MP): The melting point would be determined using a standard melting point apparatus to assess the purity of the synthesized compound.
References
An In-depth Technical Guide on the NMR Spectral Data of 6-(Di-Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the nuclear magnetic resonance (NMR) spectral characteristics of 6-(Di-Boc-amino)-2-bromopyridine. Due to the absence of publicly available experimental NMR data for this specific compound, this document provides a detailed analysis of expected spectral features based on closely related analogs. Furthermore, it includes a comprehensive, generalized experimental protocol for acquiring such data and a logical workflow for NMR data analysis.
Predicted NMR Spectral Data
While specific experimental data for this compound is not available in the searched literature, we can predict the approximate chemical shifts by analyzing structurally similar compounds. The key structural motifs are the 2-bromopyridine ring and the di-Boc protected amino group.
1.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the pyridine ring protons and the protons of the two tert-butoxycarbonyl (Boc) groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyridine H-3 | ~7.30 - 7.50 | Doublet of doublets (dd) | ~7.5, 1.0 | |
| Pyridine H-4 | ~7.60 - 7.80 | Triplet (t) | ~7.8 | |
| Pyridine H-5 | ~7.10 - 7.30 | Doublet of doublets (dd) | ~8.0, 1.0 | |
| tert-butyl | ~1.50 | Singlet (s) | - | Represents 18 protons from the two Boc groups. |
Note: Predicted values are based on data from similar brominated and Boc-protected pyridine derivatives. The exact chemical shifts and coupling constants will be dependent on the solvent and experimental conditions.
1.2. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show signals for the pyridine ring carbons, the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 (C-Br) | ~142 | |
| C-3 | ~123 | |
| C-4 | ~140 | |
| C-5 | ~118 | |
| C-6 (C-N) | ~152 | |
| C=O (Boc) | ~151 | |
| C(CH₃)₃ (Boc) | ~84 | |
| C(C H₃)₃ (Boc) | ~28 |
Note: These are estimated chemical shifts. Actual values can vary.
Experimental Protocol for NMR Spectroscopy
This section outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra for a compound like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often reference the residual solvent peak.
2.2. Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering from approximately -2 to 12 ppm.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range covering from approximately 0 to 200 ppm.
2.3. Data Processing
-
Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is identified.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-(Di-Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 6-(Di-Boc-amino)-2-bromopyridine. The information presented herein is essential for the characterization and quality control of this compound in research and drug development settings. This document summarizes the expected proton nuclear magnetic resonance (¹H NMR) data, outlines a standard experimental protocol for its acquisition, and provides a structural representation with proton assignments.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.4 - 7.6 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.0 | 1H |
| H-4 | ~7.7 - 7.9 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 | 1H |
| H-5 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.0 | 1H |
| -C(CH₃)₃ (Boc) | ~1.5 | Singlet (s) | - | 18H |
Experimental Protocol
A general methodology for acquiring the ¹H NMR spectrum of this compound is provided below. This protocol can be adapted based on the specific instrumentation available.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
Temperature: The spectrum is typically acquired at room temperature (298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Structural Representation and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the assigned proton labels corresponding to the data in the table above.
Caption: Structure of this compound with proton assignments.
13C NMR Analysis of 6-(Di-Boc-amino)-2-bromopyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an overview of the analytical approach to the 13C NMR characterization of 6-(Di-Boc-amino)-2-bromopyridine. Due to the absence of publicly available experimental 13C NMR data for this specific compound in peer-reviewed literature and chemical databases, this document outlines the expected spectral features based on the analysis of structurally related compounds and general principles of NMR spectroscopy. It also includes a standardized experimental protocol for acquiring 13C NMR data and a proposed logical workflow for its analysis.
Introduction
This compound is a functionalized pyridine derivative of interest in medicinal chemistry and organic synthesis. The di-Boc protecting group offers a sterically hindered and electronically modified amino functionality, making it a valuable building block for the synthesis of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an essential technique for the structural elucidation and purity assessment of such compounds. This guide addresses the need for a comprehensive understanding of the 13C NMR characteristics of this compound.
Predicted 13C NMR Data
While specific experimental data is not available, the chemical shifts for the carbon atoms in this compound can be predicted. The following table summarizes the anticipated chemical shift ranges for each carbon, based on the analysis of similar structures and known substituent effects in pyridine and Boc-protected amines.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Boc) | 150 - 155 | Typical range for carbamate carbonyl carbons. |
| C-Br (C2) | 140 - 145 | Deshielded due to the electronegativity of bromine and the pyridine ring nitrogen. |
| C-N (C6) | 155 - 160 | Deshielded by the adjacent nitrogen of the pyridine ring and the di-Boc-amino group. |
| Pyridine CH (C3, C4, C5) | 110 - 140 | Chemical shifts are influenced by the positions relative to the nitrogen and bromo substituents. |
| Quaternary C (Boc) | 80 - 85 | Characteristic chemical shift for the quaternary carbon of the tert-butyl group. |
| CH3 (Boc) | 27 - 30 | Typical range for the methyl carbons of the tert-butyl group. |
Experimental Protocol for 13C NMR Data Acquisition
To obtain high-quality 13C NMR data for this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its compatibility with subsequent reactions or analyses.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C NMR experiment (zgpg30 or similar).
-
Pulse Program: A 30° or 45° pulse angle is recommended to allow for faster relaxation and a higher number of scans in a given time.
-
Spectral Width: Set to approximately 200-250 ppm to cover the expected range of chemical shifts.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds, depending on the relaxation times of the quaternary carbons.
-
Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
-
-
Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis of the 13C NMR spectrum of this compound.
Caption: Logical workflow for 13C NMR spectral analysis.
Molecular Structure and Atom Numbering
The following diagram shows the molecular structure of this compound with the carbon atoms numbered for reference in NMR assignments.
Caption: Structure of this compound.
Conclusion
Navigating the Synthetic Utility of 6-(Di-Boc-amino)-2-bromopyridine: An In-depth Technical Guide to its Reactivity with Organometallic Reagents
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 6-(Di-Boc-amino)-2-bromopyridine, a versatile heterocyclic building block in modern organic synthesis. While direct comparative studies on its reactivity across a range of organometallic reactions are not extensively documented, this paper consolidates available data on related 2-bromopyridine systems and provides expert guidance on experimental design. The focus is on common palladium-catalyzed cross-coupling reactions and interactions with other potent organometallic species.
Introduction: The this compound Scaffold
This compound, also known by its IUPAC name tert-butyl N-(6-bromo-2-pyridyl)-N-(tert-butoxycarbonyl)carbamate, is a valuable intermediate in medicinal chemistry and materials science. Its structure features a pyridine ring functionalized with a bromine atom at the 2-position, making it an excellent substrate for a variety of cross-coupling reactions. The 6-position is protected with two tert-butyloxycarbonyl (Boc) groups. This "di-Boc" protection scheme modulates the electronic properties of the pyridine nitrogen and offers significant steric bulk, which influences the molecule's reactivity.
The di-Boc group is generally stable under neutral or basic conditions used in many coupling reactions but can be sensitive to strong acids or high temperatures, which readily cleave the protecting groups. This guide outlines the expected reactivity in key transformations, providing researchers with the foundational knowledge to effectively utilize this building block.
General Reactivity and Considerations
The reactivity of the C-Br bond at the 2-position of the pyridine ring is influenced by several factors:
-
Palladium Catalysis : The pyridine nitrogen can coordinate to the palladium catalyst, potentially influencing the catalytic cycle.
-
Steric Hindrance : The bulky di-Boc group at the adjacent 6-position can sterically hinder the approach of reagents to the reaction center at the 2-position. This may necessitate the use of less bulky catalysts or ligands, or potentially higher reaction temperatures.
-
Electronic Effects : The di-Boc group is electron-withdrawing, which can affect the electron density of the pyridine ring and the reactivity of the C-Br bond towards oxidative addition.
-
Di-Boc Group Stability : While robust, the di-Boc group is labile under acidic conditions and can be cleaved by strong bases or prolonged heating. Reaction conditions, particularly the choice of base and temperature, must be carefully selected to avoid premature deprotection.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone for functionalizing this compound, enabling the formation of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling the bromopyridine with an organoboron reagent.
General Scheme:
Data Presentation: Typical Conditions for Suzuki Coupling of 2-Bromopyridines
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and neutralizes generated HBr. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and influences reaction rate. |
| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers. |
Experimental Protocol: Representative Suzuki Coupling
Disclaimer: The following protocol is a general procedure for 2-bromopyridine derivatives and should be optimized for this compound.
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ (2.0-3.0 mmol). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The flask is evacuated and backfilled with the inert gas three times. A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is added via syringe. The reaction mixture is then heated to 90-100 °C with vigorous stirring and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Considerations for this compound:
-
Use of milder bases like K₃PO₄ or Cs₂CO₃ may be preferable to prevent Boc cleavage.
-
Bulky phosphine ligands such as SPhos or XPhos may be required to overcome steric hindrance from the di-Boc group.
Visualization of Experimental Workflow:
Stille Coupling
The Stille reaction couples the bromopyridine with an organostannane (organotin) reagent. It is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback.[1][2]
General Scheme:
Sonogashira Coupling
The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between the bromopyridine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. [3][4] General Scheme:
Data Presentation: Typical Conditions for Sonogashira Coupling of Bromopyridines
| Component | Examples | Purpose |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary cross-coupling catalyst. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. |
| Base | Et₃N, DIPEA, K₂CO₃ | Acts as both a base and often as a solvent. |
| Solvent | THF, DMF, Toluene | Used when the amine base is not sufficient as a solvent. |
| Temperature | Room Temperature - 100 °C | Highly dependent on the reactivity of the aryl bromide. |
Experimental Protocol: Representative Sonogashira Coupling
Disclaimer: The following protocol is based on the coupling of 2-amino-3-bromopyridines and should be adapted.[3][5]
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (2-5 mol%). Add an anhydrous solvent such as THF or DMF, followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA, 2-3 equivalents). The terminal alkyne (1.1-1.5 mmol) is then added dropwise. The reaction may proceed at room temperature or require heating (e.g., 60-80 °C). Progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove catalyst residues. The filtrate is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography. A related reaction on a di-Boc-protected amino-iodo-pyrimidine has been successfully performed under microwave irradiation. [6] Considerations for this compound:
-
The mild basic conditions are well-suited for preserving the di-Boc group.
-
Copper-free conditions have been developed and may be advantageous to avoid potential side reactions.
Visualization of Catalytic Cycle:
Reactions with Other Organometallic Reagents
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with the bromopyridine. This reaction is known for its high functional group tolerance and reactivity. [7][8] General Scheme:
Considerations for this compound:
-
Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent.
-
The reaction conditions are generally mild and neutral, which should be compatible with the di-Boc protecting group.
-
The steric bulk of the substrate may require the use of specific palladium catalysts with bulky ligands, such as RuPhos, to achieve good yields. [9]
Buchwald-Hartwig Amination
While the substrate already contains a protected amino group, the C-Br bond can be subjected to a Buchwald-Hartwig amination to introduce a second, different amino functionality, leading to substituted 2,6-diaminopyridine derivatives after deprotection.
General Scheme:
Considerations for this compound:
-
A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Care must be taken as these strong bases could potentially compromise the Boc groups, especially at elevated temperatures. [10]* The choice of phosphine ligand is critical and often requires screening. [11][12]
Grignard and Organolithium Reagents
Direct reaction with highly reactive Grignard (R-MgX) or organolithium (R-Li) reagents is challenging. These reagents are powerful nucleophiles and strong bases.
-
Metal-Halogen Exchange : A primary expected reaction is metal-halogen exchange, where the bromine is swapped for lithium or magnesium. For example, adding n-butyllithium at low temperatures (-78 °C) would likely form 6-(Di-Boc-amino)-2-lithiopyridine. This lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂).
-
Side Reactions : These reagents can potentially attack the carbonyl groups of the Boc protectors, especially at higher temperatures. Low-temperature reactions are essential to maintain the integrity of the protecting groups.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for elaboration via organometallic reactions. While specific literature precedents for this exact substrate are limited, a wealth of information on related 2-bromopyridine systems provides a strong foundation for experimental design. The primary considerations for its use are the steric hindrance imposed by the di-Boc group and the group's stability towards the basic and thermal conditions of the reaction. For researchers, the most promising transformations are palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings, which can often be performed under conditions mild enough to preserve the protecting groups. Careful selection of catalysts, ligands, and bases is paramount to achieving high yields and preventing unwanted side reactions. This guide serves as a starting point for the strategic design of synthetic routes employing this versatile building block.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi cross-couplings in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Stability and Storage of 6-(Di-Boc-amino)-2-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(Di-Boc-amino)-2-bromopyridine. Due to the absence of specific, publicly available stability studies on this compound, this guide is based on the known chemical properties of its constituent functional groups—the di-Boc-amino group and the bromopyridine core—as well as general best practices for the handling and storage of analogous chemical compounds.
Core Stability Profile
This compound is a moderately stable organic compound. Its stability is primarily influenced by temperature, moisture, and light. The di-Boc (di-tert-butoxycarbonyl) protecting groups are susceptible to cleavage under acidic conditions, while the bromopyridine core can be subject to degradation at elevated temperatures and upon prolonged exposure to UV light.
Summary of Potential Stability Data
| Condition | Parameter | Specification (Illustrative) | Potential Degradation Products |
| Temperature | |||
| Long-term Storage | 2-8 °C | < 2% degradation over 12 months | Mono-Boc-amino-2-bromopyridine, 2-amino-6-bromopyridine |
| Accelerated Storage | 25 °C / 60% RH | < 5% degradation over 6 months | Mono-Boc-amino-2-bromopyridine, 2-amino-6-bromopyridine |
| Stress Condition | 40 °C / 75% RH | Significant degradation observed | Mono-Boc-amino-2-bromopyridine, 2-amino-6-bromopyridine, and other related impurities |
| Light | |||
| Photostability (ICH Q1B) | 1.2 million lux hours | Observable degradation | Potential for formation of colored degradants and cross-linked products |
| pH | |||
| Acidic (pH < 4) | Room Temperature | Rapid deprotection | 2-amino-6-bromopyridine |
| Neutral (pH 7) | Room Temperature | Generally stable | Minimal degradation |
| Basic (pH > 9) | Room Temperature | Generally stable | Minimal degradation |
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:
-
Storage Temperature: Store in a refrigerator at 2-8 °C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Handling: Handle in a well-ventilated area, avoiding inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with strong acids.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of the compound.
Methodology:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
Photostability Assessment (ICH Q1B Guideline)
Objective: To evaluate the impact of light exposure on the stability of the compound.
Methodology:
-
Prepare two sets of samples of this compound.
-
Wrap one set of samples in aluminum foil to serve as dark controls.
-
Expose both the unprotected and dark control samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples at appropriate time points by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Hydrolytic Stability Assessment
Objective: To determine the stability of the compound in aqueous solutions at different pH values.
Methodology:
-
Prepare buffer solutions at pH 4, 7, and 9.
-
Prepare solutions of this compound in each buffer at a known concentration.
-
Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
At specified time intervals, withdraw aliquots and analyze by a stability-indicating HPLC method to determine the concentration of the parent compound.
Visualizations
Logical Workflow for Handling and Storage
The following diagram illustrates a logical workflow for the proper handling and storage of this compound to ensure its stability.
Caption: Workflow for Handling and Storage of this compound.
Potential Degradation Pathway
This diagram illustrates the potential primary degradation pathway of this compound, which involves the acid-catalyzed cleavage of the Boc protecting groups.
Caption: Primary Degradation Pathway of this compound.
An In-depth Technical Guide to the Molecular Structure of 6-(Di-Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for 6-(Di-Boc-amino)-2-bromopyridine. This compound, also known as di-tert-butyl (6-bromopyridin-2-yl)imidodicarbonate, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the two Boc (tert-butoxycarbonyl) protecting groups on the amino functionality and a bromine atom on the pyridine ring allows for selective chemical transformations, making it a versatile building block in medicinal chemistry.
Molecular Structure and Properties
This compound possesses a pyridine core substituted with a bromine atom at the 2-position and a di-Boc protected amino group at the 6-position. The bulky tert-butyl groups of the Boc protecting groups significantly influence the molecule's steric and electronic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 870703-61-0 | [1] |
| Molecular Formula | C₁₅H₂₁BrN₂O₄ | [1] |
| Molecular Weight | 373.24 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | 123-127 °C | N/A |
| Boiling Point | 416.6 °C at 760 mmHg (predicted) | N/A |
| Density | 1.352 g/cm³ (predicted) | N/A |
| IUPAC Name | tert-butyl N-(6-bromopyridin-2-yl)-N-(tert-butoxycarbonyl)carbamate | N/A |
| SMILES | CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C | N/A |
Proposed Synthesis
The synthesis of this compound can be achieved through the protection of the amino group of 2-amino-6-bromopyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Experimental Protocol (Proposed)
Materials:
-
2-amino-6-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-6-bromopyridine (1.0 eq.) in anhydrous THF, add triethylamine (2.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
To this stirred solution, add di-tert-butyl dicarbonate (2.2 eq.) portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.70 (t, 1H) | Pyridine H-4 |
| ~7.45 (d, 1H) | Pyridine H-3 or H-5 |
| ~7.30 (d, 1H) | Pyridine H-3 or H-5 |
| ~1.50 (s, 18H) | tert-butyl |
Note: Predicted chemical shifts are estimates and may vary from experimental values. The solvent for these predicted spectra is assumed to be CDCl₃.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce various substituents. The Di-Boc protecting group is stable under many reaction conditions but can be removed under acidic conditions to liberate the free amine, which can then be further functionalized. This synthetic versatility makes it an attractive starting material for the generation of libraries of compounds for drug discovery screening.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the public domain that directly links this compound to any particular signaling pathway. Its role is primarily that of a synthetic building block. The logical relationship in its use is straightforward: it provides a protected diamine scaffold on a pyridine ring, allowing for selective modification at the 2-position before deprotection and further derivatization at the 6-amino position.
This guide provides a foundational understanding of this compound for its application in research and development. Further experimental validation of the proposed synthesis and spectroscopic data is recommended for practical laboratory use.
References
In-depth Technical Guide to 6-(Di-Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(Di-Boc-amino)-2-bromopyridine, a key building block in modern organic synthesis and drug discovery. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its reactivity and potential applications in the development of novel therapeutics.
Core Properties and Data
This compound, also known as tert-butyl N-(6-bromopyridin-2-yl)-N-(tert-butoxycarbonyl)carbamate, is a disubstituted pyridine derivative. The presence of the di-Boc protected amine and the bromine atom at strategic positions makes it a versatile intermediate for a variety of chemical transformations.
Chemical Structure:
The Di-Boc Protecting Group in 2-Aminopyridine Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the development of complex molecules such as pharmaceuticals. Among these, the di-tert-butoxycarbonyl (di-Boc) group plays a pivotal role in modulating the reactivity and enabling the selective functionalization of 2-aminopyridine, a common scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the application of the di-Boc protecting group in 2-aminopyridine chemistry, summarizing key quantitative data, detailing experimental protocols, and illustrating workflows and logical relationships.
The Role and Advantages of Di-Boc Protection
The primary amino group of 2-aminopyridine is highly nucleophilic and can undergo a variety of reactions, which can interfere with desired transformations at other positions of the pyridine ring. The introduction of two bulky tert-butoxycarbonyl (Boc) groups significantly alters the electronic and steric properties of the amino group.
The di-Boc protected 2-aminopyridine offers several advantages:
-
Reduced Nucleophilicity and Basicity: The electron-withdrawing nature of the two Boc groups drastically reduces the nucleophilicity and basicity of the nitrogen atom, preventing its participation in undesired side reactions.[1][2]
-
Enhanced Stability: The di-Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and some catalytic hydrogenation conditions, providing a robust protecting group strategy.[3][4]
-
Directed Metalation: The di-Boc group can act as a powerful directing group in ortho-lithiation reactions, enabling selective functionalization at the C-3 position of the pyridine ring.
-
Improved Solubility: The introduction of the bulky, non-polar Boc groups can enhance the solubility of 2-aminopyridine derivatives in organic solvents.[2]
-
Controlled Reactivity in Cross-Coupling: Protection of the amino group is often crucial for the successful participation of halo-aminopyridines in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions.[5][6][7]
Synthesis of N,N-di-Boc-2-aminopyridine
The direct protection of 2-aminopyridine with two Boc groups can be challenging to achieve with high selectivity over the mono-protected product. The reaction conditions, including the choice of catalyst, base, and stoichiometry, are critical for maximizing the yield of the di-substituted product.[8]
Quantitative Data on Boc Protection of Aminopyridines
The following table summarizes the yields and selectivity for the Boc protection of various aminopyridines under different conditions. The formation of the di-Boc product is favored by using a stoichiometric excess of di-tert-butyl dicarbonate ((Boc)₂O) and a suitable catalyst.
| Aminopyridine | Reagents and Conditions | Product(s) | Yield (%) | Mono:Di Ratio | Reference(s) |
| 2-Aminopyridine | (Boc)₂O, TEA, DMAP (cat.), CH₂Cl₂ | Mono-Boc & Di-Boc | 60 | 4:1 | [9] |
| 2-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | Mono-Boc & Di-Boc | 90 | 20:1 | [9][10] |
| 3-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | Mono-Boc & Di-Boc | 85 | 50:1 | [9][10] |
| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | Mono-Boc & Di-Boc | 90 | 20:1 | [9][10] |
| 4-Amino-3-methylpyridine | (Boc)₂O, EDCI, HOBT, TEA, THF | Mono-Boc & Di-Boc | 80 | 10:1 | [9] |
Experimental Protocol: Synthesis of N,N-bis(tert-butoxycarbonyl)-2-aminopyridine
This protocol describes a general procedure for the di-Boc protection of 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-aminopyridine (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.2 - 2.5 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N-bis(tert-butoxycarbonyl)-2-aminopyridine.
Deprotection of Di-Boc-2-aminopyridine
The removal of the di-Boc group is typically achieved under acidic conditions, regenerating the free amino group. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Quantitative Data on Boc Deprotection
| Protected Amine | Reagents and Conditions | Time | Yield (%) | Reference(s) |
| General N-Boc Amine | 4M HCl in 1,4-dioxane, RT | 1-4 h | High | [11] |
| General N-Boc Amine | TFA in CH₂Cl₂ (1:1), RT | 30 min - 2 h | High | [11][12] |
| General N-Boc Amine | Water, 90-100 °C | < 12 min | High | [13] |
Experimental Protocol: Deprotection of N,N-bis(tert-butoxycarbonyl)-2-aminopyridine
This protocol outlines a standard procedure for the acidic removal of the di-Boc protecting group.
Materials:
-
N,N-bis(tert-butoxycarbonyl)-2-aminopyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N,N-bis(tert-butoxycarbonyl)-2-aminopyridine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield 2-aminopyridine.
Applications in Synthesis
The di-Boc protected 2-aminopyridine is a versatile intermediate in various synthetic transformations, particularly in the construction of complex heterocyclic systems relevant to drug discovery.
Directed ortho-Lithiation
The di-Boc group serves as an excellent directing group for lithiation at the C-3 position of the pyridine ring, a position that is otherwise difficult to functionalize selectively.
Caption: Workflow for directed ortho-lithiation of N,N-di-Boc-2-aminopyridine.
Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, protection of the 2-amino group is often essential to prevent catalyst inhibition and side reactions. The di-Boc group provides robust protection, allowing for efficient coupling at a halogenated position of the pyridine ring.
Caption: General workflow for the synthesis of functionalized 2-aminopyridines via cross-coupling.
Logical Relationship of Di-Boc Protection on 2-Aminopyridine Reactivity
The introduction of the di-Boc group fundamentally alters the reactivity profile of 2-aminopyridine, enabling a range of synthetic transformations that are otherwise challenging.
Caption: Impact of di-Boc protection on the chemical reactivity of 2-aminopyridine.
Conclusion
The di-Boc protecting group is an invaluable tool in the synthetic chemist's arsenal for the manipulation of 2-aminopyridine and its derivatives. Its ability to temper the reactivity of the exocyclic amino group, coupled with its role as a directing group, opens up a wide array of possibilities for the synthesis of highly functionalized pyridine scaffolds. A thorough understanding of the methods for its introduction and removal, as well as its influence on subsequent reactions, is crucial for the efficient design and execution of synthetic routes in academic research and industrial drug development.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Di-Boc-2-aminopyridine | 870703-63-2 | Benchchem [benchchem.com]
- 9. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 10. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-(Di-Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-(Di-Boc-amino)-2-bromopyridine with various arylboronic acids. The use of the di-Boc protecting group for the amino functionality can prevent potential catalyst inhibition by the free amine, often leading to higher yields and cleaner reactions. Following the coupling reaction, a protocol for the efficient deprotection of the di-Boc group to yield the corresponding 6-amino-2-arylpyridine is also described.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) species. This is followed by transmetalation with an organoboron reagent (arylboronic acid) in the presence of a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. The di-Boc protected amino group is generally stable under these conditions and does not interfere with the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | Not specified |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 16 | Not specified |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | Not specified |
Experimental Protocols
Part 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2-aryl-6-(di-Boc-amino)pyridine.
Part 2: Di-Boc Deprotection of 2-Aryl-6-(di-Boc-amino)pyridine
This protocol describes the removal of the di-Boc protecting groups to yield the free amine.
Materials:
-
2-Aryl-6-(di-Boc-amino)pyridine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated sodium bicarbonate solution
Procedure using TFA:
-
Dissolve the 2-aryl-6-(di-Boc-amino)pyridine (1.0 mmol) in dichloromethane (5-10 mL).
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary.
Procedure using HCl in Dioxane:
-
Dissolve the 2-aryl-6-(di-Boc-amino)pyridine (1.0 mmol) in 1,4-dioxane (5 mL).
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid triturated with a suitable solvent like ethyl acetate to afford the desired product as its HCl salt.[1] Alternatively, the reaction can be neutralized with a base and worked up as described in the TFA procedure.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling and subsequent deprotection.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Synthesis of 2-amino-6-arylpyridines with 6-(Di-Boc-amino)-2-bromopyridine
Application Note: A Robust Two-Step Synthesis of 2-Amino-6-Arylpyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-amino-6-arylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents with demonstrated anticancer, anti-inflammatory, and neuroprotective properties.[1][2] These compounds are of significant interest in drug discovery, and efficient, scalable synthetic routes are crucial for analog development and lead optimization.[3] This application note details a reliable two-step method for synthesizing 2-amino-6-arylpyridines starting from 6-(Di-Boc-amino)-2-bromopyridine. The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an acidic deprotection of the Di-Boc protecting group.
Overall Synthetic Pathway
The synthesis proceeds in two distinct stages:
-
Suzuki-Miyaura Coupling: A palladium catalyst facilitates the cross-coupling of this compound with a variety of arylboronic acids to form the C-C bond, yielding the protected 2-(Di-Boc-amino)-6-arylpyridine intermediate.
-
Di-Boc Deprotection: The intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), to efficiently remove both tert-butoxycarbonyl (Boc) groups and yield the final 2-amino-6-arylpyridine product.[4][5]
Caption: Overall two-step synthetic route to 2-amino-6-arylpyridines.
Part 1: Suzuki-Miyaura Cross-Coupling Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6] Optimization may be required for specific substrates.
Experimental Protocol
-
Reagent Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃; 2.0–3.0 equiv.).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 1-5 mol%).[7]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or Toluene/water) via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the bromopyridine.[6]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-18 hours.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(Di-Boc-amino)-6-arylpyridine.[7]
Data Presentation: Suzuki Coupling Reaction Conditions & Yields
The following table summarizes typical conditions and estimated yields for the Suzuki coupling with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 90 | 12 | 88-98 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-85[6] |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | THF | 80 | 18 | 70-80[6] |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88-98[6] |
Yields are estimated based on typical Suzuki-Miyaura reactions of bromopyridines and may vary based on substrate and precise conditions.[6]
Visualization: Suzuki Coupling Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Part 2: Di-Boc Deprotection Protocol
The removal of the Di-Boc group is typically achieved under strong acidic conditions. The following protocol uses Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a common and effective method.[9]
Experimental Protocol
-
Dissolution: Dissolve the 2-(Di-Boc-amino)-6-arylpyridine intermediate (1.0 equiv.) in an appropriate solvent such as Dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the deprotecting agent, typically a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 20-50% v/v), or 4 M HCl in 1,4-dioxane.[9]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours). Longer reaction times may be necessary for complete deprotection.[9]
-
Work-up: Once the reaction is complete, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-6-arylpyridine. Further purification can be achieved by column chromatography or recrystallization if necessary.
Data Presentation: Boc Deprotection Conditions
| Entry | Reagent | Solvent | Temp (°C) | Time | Outcome |
| 1 | 50% TFA | DCM | RT | 30 min | Partial to complete deprotection[9] |
| 2 | 4 M HCl | 1,4-Dioxane | RT | 1-2 h | Complete deprotection[9] |
| 3 | Phosphoric Acid | Water | 50 | 1-3 h | Effective and green alternative[5] |
Visualization: Suzuki Catalytic Cycle
The Suzuki-Miyaura reaction is driven by a palladium catalytic cycle involving three key steps.
References
- 1. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 3. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-(Di-Boc-amino)-2-bromopyridine in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Di-Boc-amino)-2-bromopyridine is a versatile synthetic building block for the construction of various bioactive heterocyclic compounds. The presence of a bromine atom at the 2-position allows for facile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The di-Boc protected amino group at the 6-position provides a latent amino functionality that can be unmasked under acidic conditions, revealing a key pharmacophoric element present in numerous biologically active molecules, particularly kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive 2,6-disubstituted pyridines.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-6-arylpyridines
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyridine ring. The resulting 2-aryl-6-(di-Boc-amino)pyridines are precursors to 2-amino-6-arylpyridines, a scaffold found in numerous kinase inhibitors.
General Reaction Scheme:
The 2-amino-6-arylpyridine core is a key structural motif in inhibitors of various kinases, including p38 MAP kinase and Janus kinases (JAKs), which are implicated in inflammatory diseases and cancer.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
While specific data for this compound is limited, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of structurally related bromopyridines with various arylboronic acids. This data can serve as a starting point for reaction optimization.
| Entry | Bromopyridine Substrate | Arylboronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 16 | 95 |
| 2 | 2-Bromo-6-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | - | K2CO3 | Dioxane/H2O | 90 | 12 | 88 |
| 3 | 3-Amino-5-bromopyridine | 3-Fluorophenylboronic acid | PdCl2(dppf) (3) | - | Na2CO3 | DME/H2O | 85 | 18 | 82 |
| 4 | 2-Bromopyridine | Thiophen-2-ylboronic acid | Pd(OAc)2 (2) | XPhos (4) | K3PO4 | Toluene | 110 | 12 | 91 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).
-
Stir the reaction mixture at 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 2,6-Diaminopyridine Derivatives
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds. Utilizing this compound as a substrate, this reaction allows for the introduction of a variety of primary and secondary amines at the 2-position, leading to the synthesis of unsymmetrically substituted 2,6-diaminopyridine derivatives after deprotection. These scaffolds are prevalent in a range of bioactive compounds, including potent kinase inhibitors.
General Reaction Scheme:
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
The following table presents typical conditions for the Buchwald-Hartwig amination of related bromopyridine substrates. These examples can guide the development of a protocol for this compound.
| Entry | Bromopyridine Substrate | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 24 | 98 |
| 2 | 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 85 |
| 3 | 2,6-Dibromopyridine (mono-amination) | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75 |
| 4 | 2-Bromopyridine | Benzylamine | PdCl₂(dppf) (3) | - | NaOtBu | Dioxane | 100 | 16 | 92 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note 3: Deprotection and Biological Activity of 2,6-Disubstituted Pyridines
The final step in the synthesis of the target bioactive heterocycles is the deprotection of the di-Boc group to reveal the free amino group at the 6-position. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM).
General Deprotection Scheme:
The resulting 2,6-disubstituted pyridines, particularly 2-amino-6-aryl and 2,6-diamino derivatives, are of significant interest in drug discovery due to their ability to act as kinase inhibitors. These molecules often function as "hinge-binders," forming key hydrogen bonds with the backbone of the kinase ATP-binding site.
Data Presentation: Biological Activity of Representative 2,6-Disubstituted Pyridine Kinase Inhibitors
The following table summarizes the biological activity of some kinase inhibitors that feature the 2,6-disubstituted pyridine scaffold.
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) |
| p38α MAPK | 2-Anilino-6-arylpyridine | 10 |
| GSK-3β | 2,6-Diaminopyridine derivative | 25 |
| JAK1 | 2-Amino-6-heteroarylpyridine | 5 |
| JAK2 | 2-Amino-6-heteroarylpyridine | 15 |
| JAK3 | 2-Amino-6-heteroarylpyridine | 2 |
Experimental Protocol: General Procedure for Di-Boc Deprotection
This protocol describes a general method for the removal of the di-Boc protecting group.
Materials:
-
2-Substituted-6-(di-Boc-amino)pyridine (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the 2-substituted-6-(di-Boc-amino)pyridine in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the crude product by crystallization or column chromatography.
Signaling Pathway Diagrams
The bioactive 2,6-disubstituted pyridines synthesized from this compound often target key signaling pathways involved in inflammation and cell proliferation.
Conclusion
This compound is a valuable and strategically designed building block for the synthesis of bioactive 2,6-disubstituted pyridines. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the modular construction of diverse chemical libraries. The subsequent deprotection of the amino group provides access to key pharmacophores for targeting a range of biological targets, most notably protein kinases. The protocols and data presented herein serve as a guide for researchers in the fields of medicinal chemistry and drug discovery to facilitate the synthesis and exploration of novel therapeutic agents based on the 2,6-disubstituted pyridine scaffold.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-(Di-Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-(Di-Boc-amino)-2-bromopyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted aminopyridines, which are prevalent scaffolds in a wide range of biologically active compounds. The di-Boc protecting group on the amino functionality prevents catalyst inhibition that can be observed with free aminopyridines, allowing for efficient and high-yielding cross-coupling reactions.
The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, including representative reaction conditions, and troubleshooting.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.
General Reaction Scheme:
Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 8 | >95 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | DMF | 120 | 10 | 85-95 |
| 4 | Phenylboronic acid pinacol ester | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3.0) | Toluene | 110 | 16 | >90 |
Experimental Protocol: Suzuki-Miyaura Coupling using Conventional Heating
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Suzuki-Miyaura Coupling using Microwave Irradiation
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.[1]
-
Add the chosen degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Mandatory Visualization
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted aminopyridines from this compound.[2]
General Reaction Scheme:
Data Presentation: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.5) | Toluene | 100 | 12 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.8) | THF | 80 | 10 | >90 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | dppf (4) | NaOt-Bu (1.5) | Toluene | 100 | 24 | 80-90 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar.
-
Add this compound to the flask.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or GC-MS.[3]
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
General Reaction Scheme:
Data Presentation: Comparison of Reaction Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | >90 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 60 | 8 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 50 | 12 | >90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | Acetonitrile | RT | 24 | 80-90 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add anhydrous THF and triethylamine via syringe.
-
Degas the solution by bubbling argon through it for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(Di-Boc-amino)-2-alkynylpyridine.
Mandatory Visualization
Caption: Key components and conditions for the Sonogashira coupling.
Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes. All reactions should be performed by qualified individuals in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application of 6-(Di-Boc-amino)-2-bromopyridine in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors
Introduction
6-(Di-Boc-amino)-2-bromopyridine is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors. The pyridine scaffold is a well-established pharmacophore in the design of molecules targeting the ATP-binding site of kinases. The di-Boc protected amino group at the 6-position and the bromine atom at the 2-position offer orthogonal reactivity, allowing for sequential and site-selective modifications through various cross-coupling reactions. This enables the construction of complex molecular architectures with high potential for potent and selective kinase inhibition.
The primary application of this reagent lies in its utility in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The bromine atom serves as a handle for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki coupling, while the protected amino group, after deprotection, can be functionalized or can itself participate in coupling reactions. This strategic functionalization is crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of drug candidates.
Core Applications in Kinase Inhibitor Synthesis
Derivatives of 6-aminopyridine are integral components of numerous kinase inhibitors targeting a range of signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. While specific examples detailing the direct use of this compound are often embedded within broader synthetic schemes in patent literature, the general strategies are well-documented for analogous compounds. Key kinase families targeted by inhibitors synthesized from aminopyridine scaffolds include:
-
Glycogen Synthase Kinase 3β (GSK-3β): Dysregulation of GSK-3β is linked to neurodegenerative diseases like Alzheimer's and bipolar disorder. Aminopyridine-based inhibitors have shown promise in modulating its activity.
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are significant targets in cancer therapy. The aminopyridine core can mimic the hinge-binding interactions of ATP.
-
c-Jun N-terminal Kinases (JNKs): These kinases are involved in stress and inflammatory responses, and their inhibition is a therapeutic strategy for various inflammatory diseases and neurodegeneration.
The di-Boc protecting group on the amino functionality of this compound offers the advantage of increased solubility in organic solvents and prevents unwanted side reactions of the amino group during the initial cross-coupling step at the C2 position. The Boc groups can be readily removed under acidic conditions to liberate the free amine for subsequent functionalization.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions involving aminobromopyridine scaffolds, which are analogous to the expected reactivity of this compound.
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Aminobromopyridines
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridin-2-amine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 3 | ~85 |
| 2 | 2-Bromo-6-aminopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90 |
| 3 | This compound (Hypothetical) | Pyrazole boronic ester | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | >80 |
Table 2: Representative Buchwald-Hartwig Amination Conditions for Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 24 | ~95 |
| 2 | 2,6-Dibromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | ~80 (mono-aminated) |
| 3 | 6-Amino-2-bromopyridine (after deprotection) | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 110 | 24 | >75 |
Experimental Protocols
The following are detailed protocols for key reactions involving this compound and its derivatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the pure product by ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Deprotection of the Di-Boc Group
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting groups to yield the free amino-substituted pyridine.
Materials:
-
6-(Di-Boc-amino)-2-arylpyridine (from Protocol 1)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM) or Dioxane
-
Round-bottom flask
Procedure:
-
Dissolve the 6-(Di-Boc-amino)-2-arylpyridine in dichloromethane or dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 6-amino-2-arylpyridine.
Protocol 3: Buchwald-Hartwig Amination of the Deprotected Aminopyridine
This protocol describes the amination of the newly formed 6-amino-2-arylpyridine at the bromine position (if the starting material for Suzuki coupling was different and a bromine is still present) or at a different position if the substrate is designed accordingly. For the purpose of this protocol, we will assume a hypothetical 2-aryl-6-bromopyridine is being aminated after a Suzuki reaction.
Materials:
-
2-Aryl-6-bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the 2-aryl-6-bromopyridine and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under vacuum.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Signaling Pathway: JNK Signaling Cascade
The c-Jun N-terminal kinases (JNKs) are key players in cellular responses to stress signals. The pathway involves a cascade of phosphorylation events culminating in the activation of transcription factors like c-Jun, which regulate gene expression involved in inflammation, apoptosis, and cell differentiation. Many inhibitors targeting this pathway utilize an aminopyrimidine or related heterocyclic scaffold.
Caption: Simplified JNK signaling pathway and the point of intervention for aminopyridine-based inhibitors.
Experimental Workflow: Synthesis of a Biaryl-Aminopyridine
This diagram illustrates a typical synthetic workflow starting from this compound to generate a more complex, medicinally relevant scaffold.
Caption: A general synthetic workflow for the elaboration of this compound.
Synthesis of Substituted Pyridines from 6-(Di-Boc-amino)-2-bromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines starting from the versatile building block, 6-(Di-Boc-amino)-2-bromopyridine. This starting material, featuring a protected amino group and a reactive bromide, is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities at the 2-position of the pyridine ring. Subsequent deprotection of the di-Boc group affords the corresponding 6-amino-2-substituted pyridines, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
Substituted pyridines are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and modular synthetic routes to access diverse pyridine derivatives is therefore of significant interest to the drug development community. The use of this compound as a starting material offers a strategic advantage by allowing for late-stage functionalization at the 2-position, followed by a straightforward deprotection to reveal a primary amino group at the 6-position, which can be further elaborated if desired. This approach facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide details the application of three major palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig amination—for the derivatization of this compound. A protocol for the final deprotection step is also provided.
Synthetic Strategy Overview
The overall synthetic workflow involves a two-step process: a palladium-catalyzed cross-coupling reaction to introduce a substituent at the 2-position of the pyridine ring, followed by the removal of the di-Boc protecting group to yield the desired 6-amino-2-substituted pyridine.
Data Presentation: Cross-Coupling Reactions
The following tables summarize the reaction conditions and yields for the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions using this compound as the starting material.
Table 1: Suzuki Coupling of this compound with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Estimate: 85-95 |
| 2 | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene/H₂O | 100 | 16 | Estimate: 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | Estimate: 75-85 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 18 | Estimate: 70-80 |
*Yields are estimated based on similar reactions reported in the literature for structurally related substrates.[1][2][3]
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | DMF | 80 | 6 | 72-96[4] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | 10 | Piperidine | Toluene | 90 | 8 | Estimate: 70-85 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | DIPA | THF | 65 | 12 | Estimate: 75-90 |
| 4 | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 72-96[4][5] |
*Yields are estimated based on similar reactions reported in the literature for structurally related substrates.[4][6][7]
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 98[8] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 87[9] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | Estimate: 80-90 |
| 4 | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu | Toluene | 80 | 14 | 55[8] |
*Yields are based on reactions with similar 2-bromopyridine substrates.[8][9][10][11][12]
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C, depending on the substrates).
-
Monitor the reaction progress by TLC or LC-MS (typically 3-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the mixture with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10][11]
Protocol 4: Di-Boc Deprotection
This protocol describes the removal of the di-Boc protecting group to yield the free 6-amino-2-substituted pyridine.
Materials:
-
6-(Di-Boc-amino)-2-substituted-pyridine (1.0 equiv)
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the 6-(Di-Boc-amino)-2-substituted-pyridine in a minimal amount of 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane (typically 10-20 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete deprotection.[5][13]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration and wash with diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., saturated NaHCO₃ solution or 1 M NaOH) to pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the 6-amino-2-substituted pyridine.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis of a diverse range of 2-substituted-6-aminopyridines from this compound. The application of Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, followed by a robust deprotection step, offers a flexible and efficient synthetic strategy for accessing these valuable building blocks in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols: The Use of 6-(Di-Boc-amino)-2-bromopyridine in a Post-Modification Multi-component Reaction Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-(Di-Boc-amino)-2-bromopyridine is a versatile building block in organic synthesis. The presence of a di-tert-butyloxycarbonyl (Di-Boc) protected amino group at the 6-position and a bromine atom at the 2-position of the pyridine ring offers orthogonal reactivity, making it a valuable substrate for creating diverse molecular scaffolds. While direct participation in one-pot multi-component reactions (MCRs) is not widely documented, its structure is primed for sequential MCR strategies. A particularly promising application involves the in situ deprotection of the Di-Boc group to unveil a 2-amino-6-bromopyridine core, which can then readily participate in powerful MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, to generate libraries of fused heterocyclic compounds.
The GBB reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, yielding substituted imidazo[1,2-a]pyridines.[1][2][3] These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[4][5] This application note details a protocol for a sequential deprotection/Groebke-Blackburn-Bienaymé reaction utilizing this compound.
Proposed Reaction Scheme:
A plausible synthetic route involves the initial acidic removal of the Boc protecting groups from this compound to generate the corresponding 2-amino-6-bromopyridine. This intermediate can then, in a one-pot fashion, be subjected to a Groebke-Blackburn-Bienaymé three-component reaction with an aldehyde and an isocyanide to yield a substituted 8-bromoimidazo[1,2-a]pyridine derivative. The bromine atom on the resulting scaffold serves as a valuable handle for further diversification through various cross-coupling reactions.
Experimental Protocols
Protocol 1: One-Pot Deprotection and Groebke-Blackburn-Bienaymé Reaction
This protocol describes the synthesis of 8-bromo-2-phenyl-N-cyclohexylimidazo[1,2-a]pyridin-3-amine from this compound, benzaldehyde, and cyclohexyl isocyanide.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Benzaldehyde
-
Cyclohexyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Deprotection: To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add trifluoroacetic acid (5.0 mmol, 5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Neutralization: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-6-bromopyridine.
-
Groebke-Blackburn-Bienaymé Reaction: Dissolve the crude 2-amino-6-bromopyridine (1.0 mmol) in anhydrous methanol (10 mL).
-
Add benzaldehyde (1.2 mmol, 1.2 eq.) and cyclohexyl isocyanide (1.2 mmol, 1.2 eq.) to the solution.
-
Add the Lewis acid catalyst, for instance, Scandium(III) triflate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 8-bromo-2-phenyl-N-cyclohexylimidazo[1,2-a]pyridin-3-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed one-pot deprotection and Groebke-Blackburn-Bienaymé reaction with various aldehydes and isocyanides. The yields are estimated based on typical outcomes for GBB reactions.[2][3]
| Entry | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | 8-bromo-2-phenyl-N-cyclohexylimidazo[1,2-a]pyridin-3-amine | 75 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 8-bromo-2-(4-chlorophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine | 72 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 8-bromo-2-(4-methoxyphenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine | 78 |
| 4 | Benzaldehyde | tert-Butyl isocyanide | N-tert-butyl-8-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine | 70 |
| 5 | Benzaldehyde | Benzyl isocyanide | N-benzyl-8-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine | 68 |
Visualizations
Proposed Reaction Workflow
The following diagram illustrates the sequential one-pot deprotection and Groebke-Blackburn-Bienaymé reaction workflow.
Caption: Workflow for the synthesis of imidazo[1,2-a]pyridines.
Logical Relationship of Reactants and Products
The diagram below outlines the logical relationship between the starting material, intermediates, and the final product in the proposed MCR strategy.
Caption: Reactant to product conversion pathway.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 4. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
6-(Di-Boc-amino)-2-bromopyridine: A Versatile Intermediate for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Di-Boc-amino)-2-bromopyridine has emerged as a critical building block in modern medicinal chemistry, offering a strategic entry point for the synthesis of a diverse array of complex molecules, particularly in the realm of kinase inhibitors. The presence of the di-Boc (di-tert-butyloxycarbonyl) protected amine at the 6-position provides stability during synthetic transformations and allows for controlled deprotection, while the bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This combination of features enables the systematic construction of substituted aminopyridine scaffolds, which are prevalent in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and deprotection of this compound, highlighting its utility as a key intermediate in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 870703-61-0[1][2] |
| Molecular Formula | C₁₅H₂₁BrN₂O₄[1][2] |
| Molecular Weight | 373.24 g/mol [1][2] |
| Appearance | Typically an off-white to light yellow solid. |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the protection of the amino group of 2-amino-6-bromopyridine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-Amino-6-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of 2-amino-6-bromopyridine (1.0 eq) in anhydrous DCM or THF, add triethylamine (2.5 eq).
-
Add di-tert-butyl dicarbonate (2.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
dot
Caption: Synthetic workflow for the preparation of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The di-Boc protecting group enhances stability and often leads to cleaner reactions compared to the unprotected amine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a mixed solvent system)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the anhydrous, degassed solvent. If using a mixed solvent system like dioxane/water, add the degassed water via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines:
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 12 | 85 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2.0) | Toluene | 100 | 8 | 92 |
| 6-Bromopyridin-3-amine | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ (2.5) | Dioxane | 100 | 16 | 78 |
Note: This data is representative for related bromopyridines and serves as a starting point for optimization with this compound.[3]
dot
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-(Di-Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its broad substrate scope and functional group tolerance make it an invaluable tool in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent requirement. This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of 6-(Di-Boc-amino)-2-bromopyridine, a sterically hindered and electron-rich substrate. The successful amination of this substrate provides access to a variety of 2,6-disubstituted pyridine derivatives, which are important scaffolds in numerous biologically active compounds.
The presence of the bulky and electron-donating di-tert-butoxycarbonyl (Di-Boc) group at the 6-position of the pyridine ring presents unique challenges. Steric hindrance can impede the approach of the amine nucleophile and the palladium catalyst, while the electron-rich nature of the pyridine ring can slow down the rate of oxidative addition, a key step in the catalytic cycle. Therefore, the selection of an appropriate catalyst system, particularly a bulky and electron-rich phosphine ligand, is crucial for achieving high reaction efficiency.[1]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. Please note that these are starting points, and optimization may be necessary for specific substrates.
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18-24 | 70-80 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 12-18 | 65-75 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16-24 | 70-80 |
Experimental Protocols
General Considerations:
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All solid reagents should be dried in a vacuum oven before use.
Representative Protocol for the Amination of this compound with Aniline:
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe, followed by the addition of aniline.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-6-(Di-Boc-amino)pyridin-2-amine.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-(Di-Boc-amino)-2-bromopyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 6-(Di-Boc-amino)-2-bromopyridine.
Troubleshooting Guide
Low yields or reaction failure with this compound can arise from several factors related to catalyst inhibition, substrate reactivity, and the stability of the protecting groups. This guide addresses the most common issues in a question-and-answer format.
Q1: I am observing no or very low conversion of my starting material. What are the likely causes and how can I address this?
A1: Low conversion is a frequent challenge with pyridine-containing substrates. The primary causes are often related to the catalyst system and reaction conditions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1] The di-Boc-amino group, being electron-donating, increases the electron density on the pyridine ring, which can decrease the reactivity of the C-Br bond towards oxidative addition.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center, preventing inhibition by the pyridine nitrogen and facilitating the oxidative addition step.[3]
-
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), it may not be efficiently reduced to Pd(0) in situ.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction efficacy. Poor solubility of reagents can also hinder the reaction.
Q2: My reaction is producing significant byproducts. How can I identify and minimize them?
A2: Common side reactions in Suzuki couplings include homocoupling, protodeboronation, and in the case of this specific substrate, deprotection of the Boc groups.
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.[2]
-
Minimization: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[6] Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Protodeboronation: This is the hydrolysis of the boronic acid starting material back to its corresponding arene, consuming your coupling partner. This is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[2]
-
Minimization: Use fresh, high-purity boronic acids. For particularly sensitive substrates, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3]
-
-
Deprotection of Di-Boc Group: The di-Boc group can be labile under certain Suzuki-Miyaura conditions, particularly with strong bases and elevated temperatures, leading to the formation of mono-Boc or unprotected 2-amino-6-arylpyridine.[7]
-
Minimization: Screen milder bases such as K₂CO₃ or K₃PO₄ instead of stronger bases like alkoxides. If deprotection persists, it may be necessary to optimize for a lower reaction temperature and shorter reaction time.[7]
-
Q3: I am observing partial deprotection of the Di-Boc group. What conditions favor this and how can it be avoided?
A3: The tert-butoxycarbonyl (Boc) group is generally stable to many Suzuki coupling conditions but can be cleaved under basic conditions, especially when attached to electron-rich nitrogen atoms or with prolonged heating.[7][8]
-
Influence of Base: Stronger bases and the presence of water can facilitate the hydrolysis of the Boc group.
-
Troubleshooting Steps:
-
Switch to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.
-
If an aqueous solvent system is used, consider reducing the amount of water or switching to an anhydrous solvent system if the reagents' solubility permits.
-
If the reaction tolerates it, lower the reaction temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand system is a good starting point for the Suzuki coupling of this compound?
A1: For electron-rich and potentially chelating substrates like this, a combination of a palladium(II) precatalyst with a bulky, electron-rich biaryl phosphine ligand is recommended. A reliable starting point is Pd(OAc)₂ with SPhos or XPhos.[2][9] Alternatively, a pre-catalyst like XPhos Pd G2 or G3 can be highly effective.[4][7]
Q2: What is the recommended stoichiometry for the reactants?
A2: A slight excess of the boronic acid or its derivative is typically used to ensure complete consumption of the bromopyridine. A common starting ratio is 1.0 equivalent of this compound to 1.2-1.5 equivalents of the boronic acid/ester. The base is usually added in 2.0 to 3.0 equivalents.[2]
Q3: Can microwave heating be used for this reaction?
A3: Yes, microwave-assisted heating can be very effective for Suzuki couplings, often leading to significantly reduced reaction times and potentially improved yields.[10] However, the higher temperatures achieved in microwave reactors may increase the risk of Di-Boc deprotection, so initial optimization at a moderate temperature (e.g., 100-120 °C) is advisable.
Data Presentation: Reaction Condition Screening
The following tables summarize typical reaction conditions for the Suzuki coupling of related bromopyridines. These should serve as a guide for optimizing the reaction for this compound.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | Moderate to Good | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [11] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | High | [11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | Effective | [11] |
| XPhos Pd G2 | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | High | [7] |
Table 2: Influence of Base and Solvent on Suzuki Coupling of Aminopyridines
| Base | Solvent | Temperature (°C) | Observations | Reference(s) |
| K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Standard conditions, generally effective. | [2] |
| K₃PO₄ | 1,4-Dioxane | 100 | Stronger base, can be beneficial for less reactive substrates. | [10] |
| Cs₂CO₃ | DMF | 120 (MW) | Often used in microwave chemistry, can accelerate reaction. | [10] |
| KF | THF | 50 | Milder conditions, may reduce side reactions. | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon) at least three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical relationship diagram for optimizing reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 6-(Di-Boc-amino)-2-bromopyridine Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-(Di-Boc-amino)-2-bromopyridine in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reactions are dehalogenation (replacement of bromine with hydrogen), hydrolysis of the di-Boc protecting group, and homocoupling of the coupling partner (e.g., boronic acid or alkyne). The sterically bulky and electron-withdrawing nature of the di-Boc group can influence reaction kinetics and promote these undesired pathways.
Q2: Why am I observing significant dehalogenation of my starting material?
A2: Dehalogenation is a common issue with electron-deficient aryl halides like 2-bromopyridines.[1] It can be caused by several factors, including the presence of palladium hydride species in the catalytic cycle, which can arise from side reactions with the base, solvent, or trace water. For substrates with protecting groups, the stability of the protecting group itself under the reaction conditions can also play a role in promoting dehalogenation.[2][3][4]
Q3: Is the di-Boc protecting group stable under typical cross-coupling conditions?
A3: While the Boc group is generally considered base-stable, the di-Boc group on an aminopyridine can be susceptible to hydrolysis, particularly under harsh basic conditions or at elevated temperatures. This can lead to the formation of the mono-Boc or unprotected aminopyridine, which may react differently or lead to a complex mixture of products. The choice of base is critical; for instance, weaker bases like potassium carbonate may be less likely to cause deprotection than stronger bases like sodium tert-butoxide, especially at higher temperatures.[5]
Q4: I'm seeing a significant amount of homocoupling of my boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling). What causes this?
A4: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle. In Sonogashira couplings, the copper(I) co-catalyst can also mediate the homocoupling of terminal alkynes (Glaser coupling). Rigorous degassing of solvents and reaction vessels and maintaining an inert atmosphere are crucial to minimize this side reaction. For Sonogashira reactions, employing copper-free conditions can also be an effective strategy.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Possible Cause | Troubleshooting Recommendation |
| Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to shield the palladium center. |
| Inefficient Transmetalation: The electron-withdrawing di-Boc group can decrease the electron density of the pyridine ring, slowing down the transmetalation step. | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and consider the addition of water in a controlled manner, as it can facilitate this step. |
| Protodeboronation: The boronic acid is degrading before it can couple. | Use fresh boronic acid, or consider using more stable boronic esters (e.g., pinacol esters). Minimize reaction time and temperature where possible. |
| Di-Boc Hydrolysis: The protecting group is being cleaved. | Screen weaker bases (e.g., K₂CO₃) and lower the reaction temperature. Monitor the reaction for the appearance of mono-Boc or unprotected aminopyridine byproducts. |
Issue 2: Significant Formation of Dehalogenated Byproduct
| Possible Cause | Troubleshooting Recommendation |
| Formation of Palladium Hydride Species: The base or solvent is reacting to form Pd-H. | Use aprotic solvents (e.g., dioxane, toluene). Screen different bases; sometimes a switch from an alkoxide to a phosphate or carbonate base can help. |
| Instability of the Substrate: The electron-deficient nature of the substrate makes it prone to hydrodehalogenation. | Use a less reactive palladium precursor or a ligand that promotes faster reductive elimination.[6] |
Buchwald-Hartwig Amination
Issue 1: Low Conversion of Starting Material
| Possible Cause | Troubleshooting Recommendation |
| Steric Hindrance: The bulky di-Boc group can sterically hinder the approach of the amine to the palladium center. | Employ sterically demanding and electron-rich ligands such as BrettPhos or RuPhos, which have been shown to be effective for coupling with hindered substrates.[7][8] |
| Inappropriate Base: The base may be too weak to deprotonate the amine-palladium complex or too strong, leading to side reactions. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, potentially requiring higher temperatures.[9] |
Issue 2: Formation of Hydrodehalogenated Side Product
| Possible Cause | Troubleshooting Recommendation |
| β-Hydride Elimination: An unproductive side reaction that can compete with reductive elimination.[6] | The choice of ligand is critical. Ligands that promote faster reductive elimination can minimize this pathway.[7] |
| Reaction Temperature Too High: Higher temperatures can favor decomposition pathways that lead to hydrodehalogenation. | Optimize the reaction temperature; sometimes a longer reaction time at a lower temperature is more effective. |
Sonogashira Coupling
Issue 1: Low Yield of the Alkynylated Product
| Possible Cause | Troubleshooting Recommendation |
| Catalyst Inactivity: The pyridine nitrogen can inhibit the palladium catalyst. | Similar to other couplings, use bulky phosphine ligands. N-Heterocyclic Carbene (NHC) ligands have also shown promise in Sonogashira couplings.[10] |
| Homocoupling of the Alkyne (Glaser Coupling): The terminal alkyne is reacting with itself. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Consider using a copper-free Sonogashira protocol. |
Issue 2: Complex Reaction Mixture with Multiple Byproducts
| Possible Cause | Troubleshooting Recommendation |
| Di-Boc Group Instability: The basic conditions (typically an amine base like triethylamine or diisopropylamine) and heat can lead to partial or full deprotection. | Screen different amine bases and consider lowering the reaction temperature. Monitor the reaction progress carefully by TLC or LC-MS. |
| Side Reactions of the Alkyne: The alkyne may be undergoing other undesired reactions. | Ensure the purity of the alkyne. The use of a slight excess of the alkyne can sometimes be beneficial. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for specific substrates.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd₂(dba)₃, 1-2 mol% and SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (and ligand, if separate).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for the specific amine.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the palladium precatalyst and base to an oven-dried reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
General Protocol for Sonogashira Coupling
This protocol is a general procedure and may require optimization.
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 2 mol%)
-
Degassed amine base/solvent (e.g., Triethylamine)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed triethylamine via syringe, followed by the terminal alkyne.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.
-
Once the reaction is complete, dilute with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visual Troubleshooting Guides
References
- 1. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates | RTI [rti.org]
- 5. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Preventing protodeboronation in Suzuki reactions of 6-(Di-Boc-amino)-2-bromopyridine
Technical Support Center: Suzuki Coupling of 6-(Di-Boc-amino)-2-bromopyridine
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with my substrate?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved by a proton source (like water) and replaced by a carbon-hydrogen (C-H) bond.[1] This is a major undesired side reaction in Suzuki coupling because it consumes your nucleophilic coupling partner, leading to reduced yields of the target molecule.[2][3] The byproduct formed can also complicate the purification process.[2]
Your substrate, this compound, is coupled with heteroaromatic boronic acids, which are often particularly susceptible to protodeboronation.[3][4][5] This instability is especially pronounced in 2-pyridylboronic acids, which can readily decompose under reaction conditions.[2][5][6]
Q2: What are the primary causes of protodeboronation in my reaction?
A2: Several factors can accelerate this unwanted side reaction. Understanding them is key to troubleshooting:
-
Substrate Instability: Heteroaromatic boronic acids, especially those with nitrogen atoms like pyridyl boronic acids, are inherently prone to decomposition.[2][7]
-
Presence of Water: While often necessary for the catalytic cycle, excess water provides a proton source that drives protodeboronation.[8]
-
Choice of Base: Strong bases, particularly hydroxides (NaOH, KOH), can significantly accelerate base-catalyzed protodeboronation.[8][9][10]
-
High Temperature & Long Reaction Times: Elevated temperatures and prolonged exposure to basic conditions increase the rate of decomposition relative to the desired coupling.[3][6][8]
-
Inefficient Catalyst System: If the main Suzuki coupling is slow, the unstable boronic acid is exposed to potentially degrading conditions for a longer period, increasing the chance of protodeboronation.[8] A highly active catalyst that promotes rapid cross-coupling can outcompete the side reaction.[1][6]
-
Bulky Ligands: Paradoxically, while bulky phosphine ligands are often used to facilitate difficult couplings, they have also been shown to promote palladium-catalyzed protodeboronation in some cases.[3][10][11]
Q3: How can I minimize protodeboronation? What are the best starting conditions?
A3: The key is to choose conditions that accelerate the Suzuki coupling to outpace the protodeboronation. This involves careful selection of the base, catalyst, solvent, and temperature.
Troubleshooting Strategies:
-
Optimize the Base: Switch from strong bases to milder, non-hydroxide options. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[8][12]
-
Control Water Content: Use anhydrous solvents and meticulously dried glassware.[8] While some water is often required, especially with K₃PO₄, using a carefully controlled ratio (e.g., dioxane/H₂O 10:1) is crucial.
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point of 60-80 °C is often recommended.[8]
-
Choose a High-Activity Catalyst: Modern palladium pre-catalysts paired with electron-rich, bulky biarylphosphine ligands (e.g., Buchwald or Hartwig ligands) are designed for rapid catalytic turnover, which is essential.[8][13] These systems can generate the active Pd(0) species quickly and efficiently.[13][14]
-
Use a Boronic Acid Surrogate: If protodeboronation remains a major issue, consider using a more stable boron reagent. N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborates are air-stable solids that "slowly release" the active boronic acid into the reaction.[1][7][9][12] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition.[1][9][12]
Troubleshooting Guide
This section provides a logical workflow and comparative data to help you systematically address the issue of protodeboronation.
Troubleshooting Workflow Diagram
The following decision tree illustrates a step-by-step approach to diagnosing and solving issues with protodeboronation in your Suzuki reaction.
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.
Comparative Data: Impact of Reaction Parameters
The following table summarizes how different reaction parameters can influence the outcome, providing a guide for optimization.
| Parameter | Condition to AVOID (Favors Protodeboronation) | Recommended Condition (Minimizes Protodeboronation) | Rationale |
| Base | Strong, hydroxide bases (e.g., NaOH, KOH)[8] | Weaker, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[2][8] | Strong bases aggressively promote the base-catalyzed decomposition pathway.[10] |
| Boron Reagent | Unstable free boronic acids | Boronic acid pinacol esters, MIDA boronates, or trifluoroborates[1][12] | These surrogates are more stable and provide a slow release of the active boronic acid, minimizing its concentration and thus its decomposition.[1][7][9] |
| Catalyst | Low-activity catalysts (e.g., Pd(PPh₃)₄ in some cases) | High-activity pre-catalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2)[15] | A faster Suzuki coupling rate outcompetes the slower protodeboronation side reaction.[1][6] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (e.g., 60-80 °C)[8] | High heat accelerates decomposition. A more active catalyst is preferable to higher temperatures for increasing reaction rate.[8] |
| Solvent | Excess protic solvents (e.g., H₂O, alcohols) | Anhydrous aprotic solvents (e.g., Dioxane, Toluene, 2-MeTHF) with minimal, controlled water[8] | Minimizes the availability of protons that directly cause the undesired C-B bond cleavage. |
Experimental Protocols & Pathway Visualization
Recommended General Protocol for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a heteroarylboronic acid derivative, designed to minimize protodeboronation.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester or MIDA boronate (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Add the this compound, the boronic acid surrogate, and the finely ground K₃PO₄ to an oven-dried reaction vessel.[8]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[16]
-
Catalyst Addition: Under a positive pressure of inert gas or in a glovebox, add the palladium pre-catalyst.[2]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 to 5:1 ratio) via syringe.[12] The final concentration should be ~0.1 M with respect to the starting bromide.
-
Reaction: Heat the mixture to 75-80 °C with vigorous stirring.[17]
-
Monitoring: Track the reaction's progress by TLC or LC-MS. Aim to stop the reaction as soon as the starting bromide is consumed to prevent prolonged heating.[8]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.[6][16]
Visualizing the Competing Reaction Pathways
The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the undesired protodeboronation pathway. The goal of optimization is to ensure the reaction proceeds primarily through the green (productive) cycle.
Caption: Competing Suzuki coupling (green) and protodeboronation (red) pathways.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Suzuki-Miyaura Coupling of Boronic Acids with 6-(Di-Boc-amino)-2-bromopyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of boronic acids with the electron-rich and sterically hindered substrate, 6-(Di-Boc-amino)-2-bromopyridine. Our aim is to help you minimize the formation of homocoupling byproducts and optimize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: I am observing a significant amount of boronic acid homocoupling in my reaction. What are the primary causes?
A1: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls. The primary culprits for this unwanted reaction are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then facilitate the homocoupling of two boronic acid molecules.[1] Rigorous degassing of solvents and reaction vessels is crucial to mitigate this.
-
Use of Palladium(II) Precatalysts: When using a Pd(II) source such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the catalytically active Pd(0). One pathway for this reduction involves the homocoupling of the boronic acid, which sacrifices your starting material to generate the active catalyst.[1]
Q2: How can I effectively minimize oxygen in my reaction setup?
A2: The exclusion of oxygen is critical. Here are two effective methods:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent for 15-30 minutes can effectively displace dissolved oxygen.[1]
-
Freeze-Pump-Thaw Cycles: For the most rigorous oxygen removal, three to five freeze-pump-thaw cycles are highly effective.[1] This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.
Q3: My reaction is sluggish and I'm still getting homocoupling. What catalyst and ligand system is recommended for this compound?
A3: Due to the electron-rich nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium center, selecting the right catalyst and ligand is critical.
-
Recommended Catalysts: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be advantageous as they do not require an in situ reduction step that can lead to homocoupling.[2] Alternatively, modern pre-catalysts such as Buchwald's G3 and G4 palladacycles are designed for the clean and efficient generation of the active Pd(0) species.[3]
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are essential. Ligands like SPhos, XPhos, and RuPhos are highly recommended for coupling heteroaryl halides.[4] Their steric bulk and electron-donating properties promote the desired oxidative addition and reductive elimination steps, helping the cross-coupling reaction outcompete the homocoupling pathway.[5]
Q4: Can the Di-Boc protecting group on the amino functionality interfere with the reaction?
A4: The Di-Boc group is generally stable under many Suzuki-Miyaura conditions. However, it can be labile under harsh basic conditions or with prolonged heating. It is advisable to use milder bases like K₂CO₃ or K₃PO₄ and to monitor the reaction temperature and time to prevent deprotection. If deprotection is observed, consider using a weaker base or lowering the reaction temperature.
Q5: What is the optimal base and solvent for this coupling?
A5: The choice of base and solvent is highly substrate-dependent and often requires screening.
-
Base: Weaker inorganic bases such as K₂CO₃ and K₃PO₄ are often preferred as they are less likely to promote homocoupling compared to strong bases like NaOH.[3] Finely powdered and dry bases are recommended for reproducibility.
-
Solvent: Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used. The solvent system must be able to dissolve all reactants. Anhydrous and thoroughly degassed solvents are crucial.[6]
Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve common issues encountered when coupling boronic acids with this compound, with a focus on minimizing homocoupling.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reaction conditions that can be adapted and optimized for the Suzuki-Miyaura coupling of this compound to minimize homocoupling.
| Parameter | Condition A (Recommended Starting Point) | Condition B (Alternative for Difficult Couplings) | Rationale for Minimizing Homocoupling |
| Palladium Source | Pd(PPh₃)₄ (3-5 mol%) | XPhos Pd G3 (1-2 mol%) | Direct use of Pd(0) avoids reductive homocoupling. Modern pre-catalysts ensure efficient generation of active Pd(0). |
| Ligand | None (included in catalyst) | XPhos (2-4 mol%) | Bulky, electron-rich ligands accelerate the desired cross-coupling, outcompeting the homocoupling pathway.[5] |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Weaker inorganic bases are generally less prone to promoting homocoupling than strong bases.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene (anhydrous) | Aprotic solvents are standard. The choice may affect solubility and reaction kinetics. Rigorous degassing is key. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures can increase reaction rates, but may also promote side reactions. Optimization is necessary. |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | An inert atmosphere is absolutely essential to prevent oxygen-mediated homocoupling.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or XPhos Pd G3, 1-2 mol%)
-
Ligand (if required, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle and Competing Homocoupling Pathway
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing boronic acid homocoupling pathway.
References
Technical Support Center: Purification Strategies for Products from 6-(Di-Boc-amino)-2-bromopyridine Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on overcoming common purification challenges encountered in reactions involving 6-(Di-Boc-amino)-2-bromopyridine, a key intermediate in the synthesis of complex nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions starting with this compound?
A1: Impurities are typically reaction-dependent but often include:
-
Unreacted Starting Material: Residual this compound.
-
Mono-deprotected Species: 6-(Boc-amino)-2-bromopyridine, which can form if the reaction conditions are slightly acidic or involve prolonged heating.
-
Homocoupled Products: In cross-coupling reactions like Suzuki-Miyaura, homocoupling of the boronic acid partner is a common side-product, often resulting from oxygen in the reaction mixture.[1]
-
Dehalogenated Byproduct: The bromo group can be replaced by a hydrogen, yielding 6-(Di-Boc-amino)pyridine, especially if palladium hydride species are present.[1]
-
Catalyst Residues: Residual palladium or copper from cross-coupling reactions.
-
Reagents and Ligands: Excess reagents, bases (e.g., K₂CO₃, Cs₂CO₃), and ligands (e.g., phosphine ligands and their oxides).
Q2: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is complete, but the product is difficult to purify by column chromatography. What should I do?
A2: Purification challenges with 2,6-disubstituted pyridines are common.[2] Consider the following strategies:
-
Acid-Base Extraction: This is a highly effective first-pass purification for basic pyridine products. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1 M HCl). The basic pyridine product will move to the aqueous layer as its hydrochloride salt, leaving many non-basic impurities (like boronic acid homocoupling products or ligand oxides) in the organic layer. Then, basify the aqueous layer (e.g., with 6 M NaOH) and back-extract the purified product into an organic solvent.[2]
-
Optimize Chromatography Conditions: The pyridine nitrogen can interact with the acidic silica gel, causing peak tailing. Try adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to improve peak shape. Alternatively, using a different stationary phase like alumina or Florisil can be beneficial.
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[2] Screen various solvents such as ethanol, ethyl acetate, acetone, or mixtures like ethanol/water to find a suitable system where the product is soluble when hot but sparingly soluble at room temperature.[3]
Q3: I am trying to perform a selective mono-deprotection of the di-Boc group. How can I purify the 6-(Boc-amino)-2-substituted pyridine from the starting material and the fully deprotected 2-amino-6-substituted pyridine?
A3: This separation can be challenging due to the similar polarities of the three compounds.
-
Careful Flash Chromatography: This is the most common method. The polarity difference, though small, is usually sufficient for separation on silica gel. The expected elution order is: Di-Boc (least polar) -> Mono-Boc -> Diamine (most polar). A shallow elution gradient is crucial. Start with a low polarity eluent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
pH-Controlled Extraction: If the reaction is a deprotection of this compound itself, you can exploit the pKa differences. The fully deprotected 2,6-diaminopyridine is the most basic. A carefully controlled acidic wash might selectively protonate and extract the diamine into the aqueous phase, leaving the mono- and di-Boc protected species in the organic layer for subsequent chromatographic separation.
Q4: How can I monitor the progress of a Boc deprotection reaction effectively using TLC?
A4: Thin-Layer Chromatography (TLC) is the easiest way to monitor Boc deprotection. The deprotected amine is significantly more polar than its Boc-protected precursor and will have a lower Rf value.
-
Spotting: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.[4]
-
Eluent: Use a relatively polar mobile phase, such as 10:1 dichloromethane/methanol or ethyl acetate.[4]
-
Visualization: The Boc-protected starting material may be UV active. The deprotected amine product can be visualized using an amine-specific stain like ninhydrin (will stain primary/secondary amines, often appearing purple or yellow) or a general stain like potassium permanganate.[4][5] The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates a successful reaction.
Troubleshooting Guides
Troubleshooting Cross-Coupling Reaction Purification
This guide focuses on purifying the product of a typical Suzuki-Miyaura reaction between this compound and an arylboronic acid.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks badly on silica gel column | Pyridine nitrogen is interacting with acidic silica. | Add 0.5-1% triethylamine or 2-methoxyethylamine to the eluent system. Alternatively, use a different stationary phase like neutral alumina. |
| Multiple spots on TLC after workup | Incomplete reaction, side-product formation (homocoupling, dehalogenation), or partial Boc deprotection. | 1. Confirm product identity via LC-MS. 2. Attempt acid-base extraction to remove non-basic impurities.[2] 3. Perform careful flash chromatography with a shallow gradient to separate products of similar polarity. |
| Product contaminated with palladium | Palladium catalyst has not been fully removed. | Filter the crude product solution through a pad of Celite® before concentration. If color persists, consider treatment with a palladium scavenger or activated carbon. |
| Product is an inseparable mixture with boronic acid homocoupling byproduct | The polarity of the desired product and the biaryl byproduct are too similar for easy separation. | 1. Optimize the reaction: Ensure rigorous degassing of solvents and run under an inert atmosphere to minimize homocoupling.[1] 2. Purification Strategy: An acid-base extraction should effectively separate the basic pyridine product from the neutral biaryl byproduct.[2] |
Troubleshooting Boc Deprotection and Purification
This guide addresses issues arising from the removal of one or both Boc groups.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete deprotection observed by TLC/NMR | Insufficient acid strength/equivalents or short reaction time. | 1. Increase reaction time and continue monitoring.[4] 2. Use a stronger acid system (e.g., 50% TFA in DCM instead of 20%, or 4M HCl in dioxane).[6] |
| Formation of t-butylated side products | The reactive tert-butyl cation generated during deprotection has alkylated an electron-rich position on your product. | Add a scavenger like triisopropylsilane (TIS) or anisole (5-10 equivalents) to the reaction mixture to trap the t-butyl cation.[] |
| Product is isolated as a TFA or HCl salt | The deprotected amine is protonated by the acid used for deprotection. | This is expected. The salt can often be used directly in the next step. To obtain the free amine, perform a basic aqueous workup (e.g., wash with saturated NaHCO₃ solution) or pass a solution of the product through a plug of basic alumina.[6] |
| Difficulty separating mono- and di-Boc species | Very similar polarity. | Use a high-resolution flash chromatography system with a very shallow gradient (e.g., increase eluent polarity by 0.5-1% increments). Consider reverse-phase chromatography if normal phase fails. |
Data Presentation
Table 1: Representative Flash Chromatography Conditions for 2,6-Disubstituted Pyridine Derivatives
Note: These are starting points based on similarly substituted pyridines. Optimization for your specific product is essential.
| Product Type | Stationary Phase | Eluent System (Gradient) | Modifier | Typical Rf | Reference / Rationale |
| Di-Boc-Protected Suzuki Product | Silica Gel | 5% -> 30% Ethyl Acetate in Hexanes | None | 0.3 - 0.5 | Based on the non-polar nature of the two Boc groups and an aryl substituent. |
| Mono-Boc-Protected Suzuki Product | Silica Gel | 10% -> 50% Ethyl Acetate in Hexanes | 0.5% Triethylamine | 0.2 - 0.4 | Increased polarity from the N-H group; base modifier helps prevent peak tailing. |
| Fully Deprotected (Diamine) Suzuki Product | Silica Gel | 5% -> 15% Methanol in Dichloromethane | 1% NH₄OH in MeOH | 0.2 - 0.3 | Highly polar product requires a more polar eluent system and a basic modifier.[8] |
| Di-Boc-Protected Sonogashira Product | Silica Gel | 5% -> 25% Ethyl Acetate in Hexanes | None | 0.4 - 0.6 | Similar to Suzuki product but often slightly less polar depending on the alkyne substituent.[9] |
Experimental Protocols
Protocol 1: Purification of a Di-Boc Protected Suzuki Product via Flash Chromatography
This protocol describes a general method for purifying the product of a Suzuki reaction between this compound and a generic arylboronic acid.
-
Reaction Work-up:
-
After the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
-
Column Preparation:
-
Select an appropriately sized silica gel column for the amount of crude material.
-
Prepare the column by loading a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% Ethyl Acetate in Hexanes).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., a gradient from 2% to 30% Ethyl Acetate in Hexanes).
-
Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Selective Mono-Deprotection and Work-up
This protocol provides a method for the selective removal of one Boc group.[10]
-
Reaction:
-
Dissolve 6-(Di-Boc-amino)-2-substituted-pyridine (1.0 equiv) in a suitable solvent like methanol.
-
This protocol uses thermal deprotection as an example of a mild method for selective cleavage, but acid-catalyzed methods with controlled stoichiometry can also be used.
-
Heat the reaction mixture (e.g., 150-170 °C, potentially in a sealed tube or flow reactor) and monitor carefully by TLC/LC-MS for the disappearance of starting material and the formation of the mono-deprotected product. Avoid over-reaction which leads to the fully deprotected diamine.[10]
-
-
Work-up and Purification:
-
Cool the reaction and concentrate the solvent under reduced pressure.
-
The crude residue will contain a mixture of di-Boc, mono-Boc, and potentially diamine species.
-
Purify directly by flash column chromatography on silica gel using a shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% and slowly increasing to 40%). The addition of 0.5% triethylamine to the eluent is recommended to improve the peak shape of the mono-Boc product.
-
Combine fractions containing the pure mono-Boc product and concentrate to dryness.
-
Visualizations (Graphviz)
// Node Definitions start [label="Crude Reaction Mixture\n(Post-Workup)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Acid-Base Extraction\n(e.g., EtOAc / 1M HCl)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; org_impurities [label="Non-Basic Impurities\n(e.g., Homocoupled Product,\nLigand Oxides)", fillcolor="#FFFFFF", fontcolor="#202124"]; aq_product [label="Aqueous Layer\n(Protonated Pyridine Product)", fillcolor="#FFFFFF", fontcolor="#202124"]; basify [label="Basify Aqueous Layer\n(e.g., NaOH to pH > 10)", fillcolor="#F1F3F4", fontcolor="#202124"]; back_extract [label="Back-Extract into\nOrganic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; chromatography [label="Silica Gel\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallization [label="Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; pure_product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> extraction; extraction -> org_impurities [label="Organic Phase"]; extraction -> aq_product [label="Aqueous Phase"]; aq_product -> basify; basify -> back_extract; back_extract -> chromatography; chromatography -> pure_product [label="If sufficiently pure"]; chromatography -> crystallization [label="For final polishing"]; crystallization -> pure_product; } } Caption: General purification workflow for basic pyridine products.
// Node Definitions start [label="Low or No Yield in\nCross-Coupling Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Are reagents pure and active?\n(Boronic acid, Halide)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Is the Pd catalyst/ligand active?\nIs the system truly anaerobic?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are base, solvent, and\ntemperature appropriate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
repurify [label="Repurify/replace boronic acid\n(check for protodeboronation)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_sol [label="Use fresh catalyst/ligand.\nImprove degassing technique\n(e.g., freeze-pump-thaw)", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_sol [label="Screen different bases (e.g., K₃PO₄, Cs₂CO₃)\nand solvents (e.g., Dioxane, Toluene/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"];
success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> check_catalyst [label="Yes"]; check_reagents -> repurify [label="No"]; repurify -> start [style=dashed];
check_catalyst -> check_conditions [label="Yes"]; check_catalyst -> catalyst_sol [label="No"]; catalyst_sol -> start [style=dashed];
check_conditions -> success [label="Yes"]; check_conditions -> conditions_sol [label="No"]; conditions_sol -> start [style=dashed]; } } Caption: Troubleshooting logic for failed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scirp.org [scirp.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete conversion of 6-(Di-Boc-amino)-2-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the conversion (deprotection) of 6-(Di-Boc-amino)-2-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: My deprotection of this compound is incomplete. What are the common causes?
A1: Incomplete deprotection of a Di-Boc-protected amine is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to cleave the sterically hindered Boc groups. For many substrates, a high concentration of a strong acid like trifluoroacetic acid (TFA) is necessary.[1][2]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature. While many Boc deprotections occur at room temperature, some substrates require longer times or gentle heating.[3][4]
-
Reagent Quality: The purity of your reagents is crucial. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[2]
-
Substrate Solubility: Poor solubility of the starting material in the reaction solvent can result in a heterogeneous mixture and an incomplete reaction.
Q2: How can I monitor the progress of the deprotection reaction?
A2: There are several effective techniques to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method. The mono-deprotected and fully deprotected products are more polar than the starting material and will exhibit lower Rf values. Staining the TLC plate with ninhydrin can be very informative as it produces a colored spot (typically purple or yellow) for the free amine, confirming the formation of 6-amino-2-bromopyridine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more definitive analysis by allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the mass peaks for the mono-Boc intermediate and the final deprotected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which is typically found around 1.5 ppm.
Q3: I am trying to achieve selective mono-deprotection to obtain 6-(Boc-amino)-2-bromopyridine, but I am getting a mixture of starting material, mono- and di-deprotected products. How can I improve selectivity?
A3: Achieving selective mono-deprotection of a di-Boc compound can be challenging. Here are some strategies to improve selectivity:
-
Milder Acidic Conditions: Instead of strong acids like TFA, consider using milder or sterically hindered acids. Acetic acid or p-toluenesulfonic acid can sometimes provide better selectivity.
-
Careful Control of Stoichiometry: Use a limited amount of the acidic reagent. Titrating the substrate with the acid can help to stop the reaction at the mono-deprotected stage.
-
Lower Reaction Temperature: Performing the reaction at 0°C or even lower temperatures can slow down the rate of the second deprotection, allowing for better control.
-
Alternative Reagents: Some reports suggest that Lewis acids like ZnBr₂ can selectively cleave Boc groups, which might be an option to explore for achieving mono-deprotection.
Q4: My standard TFA in Dichloromethane (DCM) protocol is not working effectively. What are some alternative deprotection methods?
A4: If the standard TFA/DCM protocol is yielding incomplete conversion, several alternatives can be considered:
-
HCl in Organic Solvents: A solution of HCl in dioxane, methanol, or ethyl acetate is a common and often more potent alternative to TFA/DCM.[4][5]
-
Thermal Deprotection: In some cases, heating the protected amine in a suitable solvent can lead to the removal of the Boc group, sometimes without the need for an acid catalyst.[6][7]
-
Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[8]
Data Presentation: Deprotection of this compound
The following table summarizes typical results from various deprotection conditions to guide optimization.
| Entry | Reagent/Solvent | Temperature (°C) | Time (h) | Starting Material (%) | Mono-Boc Product (%) | Di-deprotected Product (%) |
| 1 | 20% TFA in DCM | 25 | 2 | 65 | 30 | 5 |
| 2 | 50% TFA in DCM | 25 | 2 | 10 | 45 | 45 |
| 3 | 50% TFA in DCM | 25 | 6 | <5 | 15 | 80 |
| 4 | 4M HCl in Dioxane | 25 | 4 | <5 | 10 | 85 |
| 5 | Acetic Acid | 50 | 12 | 20 | 70 | 10 |
Experimental Protocols
Protocol 1: Full Deprotection using TFA in DCM
This protocol is designed for the complete removal of both Boc groups to yield 6-amino-2-bromopyridine.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0°C in an ice bath. Add Trifluoroacetic acid (TFA) (10-20 equivalents, or as a 50% v/v solution with DCM) dropwise to the stirred solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution can cause pressure build-up.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
Protocol 2: Selective Mono-Deprotection using Acetic Acid
This protocol aims to selectively remove one Boc group to yield 6-(Boc-amino)-2-bromopyridine.
-
Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Heating: Heat the reaction mixture to 50°C.
-
Monitoring: Closely monitor the reaction every 1-2 hours using TLC and LC-MS to maximize the yield of the mono-Boc product and minimize the formation of the di-deprotected byproduct.
-
Work-up:
-
Once the optimal conversion is reached, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The resulting crude material will likely be a mixture and require careful purification by column chromatography to isolate the desired mono-Boc product.
-
Visual Guides
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Reaction pathway for the stepwise deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Deprotection of Di-Boc Protected Aminopyridines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the deprotection of di-Boc protected aminopyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of my di-Boc aminopyridine incomplete?
Incomplete deprotection is a common issue and can stem from several factors. Insufficient acid strength or concentration is a primary cause; the basic pyridine nitrogen can quench a portion of the acid, necessitating a larger excess than for other aromatic amines. Steric hindrance around the N-Boc group can also slow the reaction. Finally, inadequate reaction time or temperatures below ambient may not provide enough energy to overcome the activation barrier for cleavage.[1]
Q2: What are the most common side reactions during the deprotection of di-Boc aminopyridines?
The primary side reaction is tert-butylation, where the released tert-butyl cation alkylates nucleophilic sites on the aminopyridine ring or the newly freed amino group.[2] When using Trifluoroacetic Acid (TFA), trifluoroacetylation of the product amine can occur, leading to an undesired amide byproduct.[] Additionally, if other acid-sensitive functional groups are present in the molecule, their degradation or cleavage can compete with the desired Boc removal.
Q3: How can I achieve selective mono-deprotection of a di-Boc aminopyridine?
Achieving selective mono-deprotection is challenging and highly dependent on the substrate and reaction conditions. Generally, it requires carefully controlled, milder conditions. Using a stoichiometric amount of acid at low temperatures can sometimes favor mono-deprotection. Lewis acids, such as ZnBr₂, have been reported to selectively cleave secondary N-Boc groups while leaving primary ones intact, which could be a potential strategy if the di-Boc amine has differing substitution.[4] Other approaches involve using specific catalytic systems like iron(III) salts, which have shown selectivity in removing one Boc group from N,N'-diprotected amines.[5][6]
Q4: My final aminopyridine product is difficult to purify. What are the best practices for work-up and purification?
Aminopyridines are basic and can be water-soluble, complicating extraction. After quenching the reaction, a standard work-up involves basification with an aqueous base like NaHCO₃ or NaOH to a pH of 8-9, followed by extraction with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[7][8] If the product is the HCl or TFA salt, it may precipitate from non-polar solvents, offering a non-chromatographic purification route.[9] For stubborn impurities, column chromatography on silica gel is effective, often using a gradient of methanol in DCM or EtOAc.
Q5: What are the standard starting conditions for a di-Boc aminopyridine deprotection?
For a complete deprotection, a common starting point is treating the substrate with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 1-4 hours.[8][10][11] An alternative and often cleaner method is using a 4M solution of HCl in 1,4-dioxane, which can provide the product as a crystalline HCl salt, simplifying purification.[12][13][14]
Troubleshooting Guide
Problem: Incomplete or Slow Deprotection
If you observe starting material remaining after the standard reaction time, consider the following troubleshooting steps.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete Boc deprotection reactions.
Table 1: Troubleshooting Incomplete Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid | The basic pyridine nitrogen neutralizes some of the acid. Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or use neat TFA.[7][10] |
| Inadequate Reaction Time | Monitor the reaction by TLC or LC-MS. Extend the reaction time until the starting material is fully consumed. |
| Low Temperature | Most Boc deprotections proceed well at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be beneficial, but watch for side product formation. |
| Steric Hindrance | For sterically hindered substrates, more forcing conditions may be necessary. Consider switching to a stronger acid system like 4M HCl in dioxane.[12] |
Problem: Significant Side Product Formation
The formation of byproducts can significantly lower the yield and complicate purification.
Table 2: Troubleshooting Side Product Formation
| Side Product | Possible Cause | Suggested Solution |
| tert-Butylation | The reactive tert-butyl cation byproduct alkylates the aminopyridine. | Add a scavenger such as anisole or triisopropylsilane (TIS) to the reaction mixture to trap the cation. |
| Trifluoroacetylation | The deprotected amine is acylated by a TFA-derived species. | This is more common with TFA. Switch to 4M HCl in dioxane.[] Ensure thorough removal of TFA during work-up by co-evaporation with a solvent like toluene.[7] |
| Degradation | Other functional groups in the molecule are sensitive to the strong acidic conditions. | Use milder conditions. Titrate with a weaker acid or attempt a Lewis acid-catalyzed (e.g., ZnBr₂, FeCl₃) or thermal deprotection.[15][16] |
Experimental Protocols
Protocol 1: Complete Deprotection using TFA in DCM
This protocol is a standard method for the complete removal of both Boc groups.
-
Dissolution : Dissolve the di-Boc protected aminopyridine (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition : Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic Acid (TFA) (10-20 eq., often as a 25-50% v/v solution in DCM) dropwise to the stirred solution.[8][10]
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM or Ethyl Acetate.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude aminopyridine.
-
References
- 1. researchgate.net [researchgate.net]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 16. Lewis Acids - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Selective Mono-deprotection of 6-(Di-Boc-amino)-2-bromopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective mono-deprotection of 6-(Di-Boc-amino)-2-bromopyridine to yield 6-(Boc-amino)-2-bromopyridine.
Troubleshooting Guide
Researchers may encounter several challenges during the selective mono-deprotection of this compound. This guide outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | - Insufficiently acidic conditions. - Low reaction temperature. - Short reaction time. - Poor quality of reagents (e.g., hydrated TFA). | - Increase the concentration or stoichiometry of the acid (e.g., TFA). - Gradually increase the reaction temperature while monitoring for side products. - Extend the reaction time. - Use fresh, anhydrous reagents. |
| Formation of fully deprotected 2-amino-6-bromopyridine | - Reaction conditions are too harsh (e.g., high acid concentration, high temperature, or prolonged reaction time). | - Reduce the acid concentration or use a milder acid. - Decrease the reaction temperature. - Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction upon desired product formation. |
| Formation of side products (e.g., t-butylation of the pyridine ring) | - The generation of t-butyl cations under acidic conditions can lead to electrophilic aromatic substitution on the electron-rich pyridine ring. | - Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the t-butyl cations. |
| Inconsistent results | - Variability in reagent quality or reaction setup. - Difficulty in precise temperature control. | - Standardize all reagents and ensure anhydrous conditions. - Utilize a temperature-controlled reaction setup, such as an oil bath or a continuous flow reactor for precise temperature management.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for achieving selective mono-deprotection of a di-Boc-protected amine?
A1: There are three main strategies for the selective removal of one Boc group from a di-Boc-protected amine:
-
Mild Acidic Conditions : One of the two Boc groups in a di-Boc derivative is significantly more labile to acid.[2] Therefore, using carefully controlled amounts of a mild acid, such as diluted trifluoroacetic acid (TFA) or a Lewis acid like magnesium perchlorate, can achieve selective cleavage.[2]
-
Thermal Deprotection : In the absence of an acid catalyst, thermal energy can be used to selectively remove one Boc group. This method often provides high selectivity, especially when performed in a continuous flow reactor where precise temperature and residence time control are possible.[1]
-
Basic Conditions : For certain substrates, basic conditions can be employed for selective mono-deprotection. A system of cesium carbonate and imidazole has been reported to selectively cleave one Boc group from di-Boc protected amino compounds.[3][4]
Q2: How can I monitor the progress of the mono-deprotection reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you will observe the disappearance of the starting material spot (this compound) and the appearance of the product spot (6-(Boc-amino)-2-bromopyridine) and potentially the fully deprotected spot (2-amino-6-bromopyridine). LC-MS provides more definitive identification of the species in the reaction mixture by their mass-to-charge ratio.
Q3: Are there any specific safety precautions I should take when performing this reaction?
A3: Yes. Trifluoroacetic acid (TFA) is a strong, corrosive acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Reactions at elevated temperatures should be conducted behind a blast shield. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
The following are general protocols that can be adapted for the selective mono-deprotection of this compound. Optimization of these conditions for your specific setup is recommended.
Protocol 1: Mild Acidic Cleavage with Trifluoroacetic Acid (TFA)
This protocol utilizes a controlled amount of TFA to selectively remove one Boc group.
Reagents and Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 10% v/v) dropwise to the stirred solution. The amount of TFA should be carefully controlled (starting with 1.1-1.5 equivalents).
-
Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.
-
Once the desired mono-deprotected product is the major component, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-(Boc-amino)-2-bromopyridine.
Protocol 2: Selective Thermal Deprotection in Continuous Flow
This method offers precise control over reaction conditions, leading to high selectivity.[1]
Equipment:
-
Continuous flow reactor system with a heated coil reactor
-
HPLC pump
-
Back pressure regulator
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol, trifluoroethanol).[1]
-
Pump the solution through the heated coil reactor of the continuous flow system.
-
The optimal temperature and residence time must be determined empirically. Start with a lower temperature (e.g., 150 °C) and a residence time of around 30 minutes.[1]
-
Collect the output from the reactor and analyze by LC-MS to determine the product distribution.
-
Adjust the temperature and/or flow rate (to alter the residence time) to optimize the yield of the mono-deprotected product.
-
Once optimized, collect the product fraction, remove the solvent under reduced pressure, and purify as necessary.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in troubleshooting the selective mono-deprotection.
Caption: Experimental workflow for selective mono-deprotection.
Caption: Troubleshooting logic for selective mono-deprotection.
References
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Impact of base and solvent on 6-(Di-Boc-amino)-2-bromopyridine reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) concerning the reactivity of 6-(Di-Boc-amino)-2-bromopyridine, with a specific focus on the impact of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: How stable is the di-Boc protecting group on this compound under typical cross-coupling conditions?
A1: The di-Boc (di-tert-butyloxycarbonyl) group is generally stable under neutral and basic conditions commonly used in cross-coupling reactions. However, it is highly sensitive to acidic conditions, which will cause deprotection.[1] While robust against many bases, very strong bases like sodium tert-butoxide in combination with certain solvents (e.g., wet THF) and elevated temperatures could potentially lead to partial or full deprotection, especially in activated systems.[2] It is crucial to screen conditions carefully if deprotection is a concern.
Q2: Why is the choice of base and solvent so critical when using this compound in reactions like Suzuki or Buchwald-Hartwig couplings?
A2: The base and solvent system is critical for several reasons:
-
Catalyst Activity: The base is essential for the catalytic cycle, particularly for the turnover of palladium catalysts in reactions like Buchwald-Hartwig amination.[3]
-
Solubility: The chosen solvent must effectively dissolve the reactants, catalyst, and base to ensure an efficient reaction.[4]
-
Side Reactions: An inappropriate base or solvent can promote side reactions. For instance, in Suzuki couplings, aqueous basic conditions can lead to protodeboronation of the boronic acid.[5] In some cases, the solvent can act as a hydride source, leading to dehalogenation.[6]
-
Protecting Group Stability: As mentioned in Q1, harsh basic conditions can compromise the integrity of the di-Boc group.[2]
Q3: Can the pyridine nitrogen in this compound inhibit the palladium catalyst?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][6] This is a common challenge with pyridine-containing substrates. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium center.[6]
Q4: What are the most common side reactions observed with this substrate and how are they influenced by the base and solvent?
A4: Common side reactions include:
-
Deprotection: Cleavage of one or both Boc groups, which can occur with strong bases or adventitious acid.[2]
-
Dehalogenation: Replacement of the bromine atom with hydrogen. This can be influenced by the choice of base and solvent, particularly if hydride sources are present.[5][6]
-
Protodeboronation (in Suzuki Coupling): Hydrolysis of the boronic acid partner, which is often exacerbated by high temperatures and aqueous basic conditions.[5] Using anhydrous solvents or more stable boronic esters can minimize this.[6]
-
Homocoupling (in Suzuki Coupling): Self-coupling of the boronic acid, often caused by the presence of oxygen. Thoroughly degassing the solvent is crucial to prevent this.[5]
Troubleshooting Guide
Problem 1: Low or no yield in a Suzuki coupling reaction.
-
Possible Cause: Catalyst inhibition by the pyridine nitrogen.
-
Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) might also be beneficial.[6]
-
-
Possible Cause: Ineffective base or solvent system.
-
Solution: The base is crucial for the transmetalation step. Ensure the base is sufficiently strong and soluble. For bromopyridines, common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The solvent system often requires water (e.g., dioxane/water, toluene/water) to facilitate the dissolution of the inorganic base.[7] However, ensure the water content is controlled to avoid excessive protodeboronation.
-
-
Possible Cause: Inadequate degassing of solvents.
Problem 2: Low yield in a Buchwald-Hartwig amination.
-
Possible Cause: The base is not strong enough.
-
Solution: Buchwald-Hartwig reactions often require strong, non-nucleophilic bases. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like K₂CO₃ are typically ineffective.[3]
-
-
Possible Cause: Inappropriate solvent choice.
-
Possible Cause: Reaction not performed under an inert atmosphere.
-
Solution: The Pd(0) catalyst is oxygen-sensitive. It is essential to assemble the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to use degassed solvents.[9]
-
Problem 3: Presence of deprotected (mono-Boc or free amine) side products.
-
Possible Cause: Base-mediated deprotection.
-
Solution: While generally stable, the di-Boc group can be labile to very strong bases, especially at higher temperatures. If deprotection is observed with a strong base like NaOtBu, consider switching to a slightly weaker base such as K₃PO₄ or Cs₂CO₃ and re-optimizing the temperature and reaction time.
-
-
Possible Cause: Adventitious acid.
-
Solution: Ensure all reagents and solvents are free from acidic impurities. Do not use acidic conditions during work-up if the final product is intended to remain Boc-protected.
-
Data Presentation: Impact of Reaction Conditions
The following tables summarize representative conditions for cross-coupling reactions involving bromopyridine substrates. These should be used as a starting point for optimization with this compound.
Table 1: Representative Conditions for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90-100 | 12-18 | 60-85 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Toluene/H₂O (2:1) | 80 | 12 | 70-90 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100-110 | 8-16 | 85-95 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | THF | 80 | 16 | 80-95 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 12-24 | 75-95 |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18 | 70-90 |
| Pd(OAc)₂ (2) | dppf (3) | NaOtBu (1.2) | Toluene | 80 | 24 | 55-98[3] |
| G3-XPhos (2) | - | LHMDS (1.3) | THF | 70 | 6-12 | 80-98 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 10 mL).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: General workflow for a cross-coupling reaction.
Caption: Decision flowchart for troubleshooting low yield.
Caption: Potential side reactions and their primary causes.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Bases - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Machine Learning-Powered Optimization of Reactions with 6-(Di-Boc-amino)-2-bromopyridine
Welcome to the technical support center for optimizing chemical reactions involving 6-(Di-Boc-amino)-2-bromopyridine using machine learning (ML) and Design of Experiments (DoE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, provide actionable troubleshooting guides, and offer standardized protocols to accelerate reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why use machine learning to optimize reactions with this compound?
A1: Reaction optimization is a complex, multi-dimensional problem.[1][2] Traditional methods like 'one-variable-at-a-time' (OVAT) are inefficient and often fail to identify the true optimal conditions due to interactions between variables.[3] Machine learning, particularly Bayesian optimization, offers a more efficient approach by building a predictive model of the reaction landscape from a small number of initial experiments.[2][4][5][6] This allows for more informed, data-driven decisions about which experiments to run next, saving significant time and resources. For a sterically hindered and electronically complex substrate like this compound, ML can navigate the subtle interplay of catalyst, ligand, base, solvent, and temperature to maximize yield and minimize byproducts.
Q2: What is Bayesian Optimization and how does it apply to my reaction?
A2: Bayesian optimization is an algorithm ideal for optimizing functions that are expensive to evaluate, such as chemical reactions.[2][5] It works in a cycle:
-
Build a Surrogate Model: It uses the results from initial experiments to create a probabilistic model (often a Gaussian Process) of how the reaction parameters (e.g., temperature, concentration) affect the yield.
-
Use an Acquisition Function: It then uses this model to suggest the next set of experimental conditions that are most likely to result in a higher yield, balancing exploration (testing uncertain areas) and exploitation (testing areas predicted to be optimal).[6]
-
Update and Iterate: The result of the new experiment is fed back into the model, making it more accurate. This cycle is repeated until an optimal set of conditions is found.[7]
This iterative process is highly efficient for finding optimal conditions for challenging cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with your substrate.
Q3: My model is suggesting conditions that could cleave the Di-Boc protecting group. How can I prevent this?
A3: The Di-Boc group is sensitive to strong acids and high temperatures. You can incorporate constraints into your optimization algorithm. When defining the parameter space for the ML model, set explicit boundaries to exclude conditions known to be detrimental. For example:
-
Temperature: Set a maximum temperature limit (e.g., < 110 °C).
-
Reagents: Exclude strong protic acids from the potential reagent list. If using a base, be mindful that some conditions can lead to Boc-group lability, although it is generally stable to bases.[8]
By constraining the search space, the algorithm will only explore and recommend viable experimental conditions.
Q4: What are the most critical parameters to include in my Design of Experiments (DoE) for this substrate?
A4: For palladium-catalyzed cross-coupling reactions with 2-bromopyridine derivatives, the following parameters are critical and should be included in your DoE:
-
Palladium Precatalyst: Different generations of precatalysts (e.g., G2, G3, G4) have varying activities.
-
Ligand: The choice of phosphine ligand is paramount.[9] Sterically bulky, electron-rich ligands (e.g., XPhos, RuPhos, SPhos) are often necessary to prevent catalyst poisoning by the pyridine nitrogen.[9][10]
-
Base: The strength and type of base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) are crucial for the catalytic cycle.[11]
-
Solvent: The solvent affects solubility and catalyst activity. Common choices include toluene, dioxane, and THF.[9]
-
Temperature: Reaction rate is highly dependent on temperature.
-
Concentration: Substrate concentration can influence reaction kinetics and catalyst stability.
Troubleshooting Guides
Issue 1: The machine learning model is not improving the reaction yield after several iterations.
This suggests that the model is not effectively learning the underlying structure of the reaction space.
| Possible Cause | Troubleshooting Step |
| Parameter space is too narrow. | Expand the ranges of your variables (e.g., increase the maximum temperature, add more diverse ligands or bases to the selection pool). The optimum may lie outside your initial assumptions. |
| Key variable is missing. | Re-evaluate your initial DoE. Are you missing a critical parameter? For instance, the water content in a Suzuki reaction can be crucial. Consider adding it as a variable.[12] |
| Analytical error. | Ensure your method for determining yield (e.g., LC-MS, GC, qNMR) is accurate and reproducible. Inconsistent data will confuse the model. |
| "Activity Cliff". | The reaction may have a very sharp "on/off" behavior. The model may need more data points to find this narrow window of reactivity. Manually select a few diverse experiments to gather more information before continuing with Bayesian optimization. |
Issue 2: The model converges on a set of conditions, but the result is not reproducible.
Reproducibility issues in palladium-catalyzed reactions are common and often stem from subtle experimental factors.
| Possible Cause | Troubleshooting Step |
| Atmospheric Contamination. | Oxygen can deactivate the palladium catalyst.[11] Ensure all reactions are set up under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk technique).[13] Use properly degassed solvents. |
| Reagent Purity. | Impurities in starting materials, solvents, or bases can poison the catalyst. Use high-purity, anhydrous reagents and solvents.[9] Ensure bases are freshly purchased or properly stored. |
| Inconsistent Catalyst Activity. | If using a catalyst generated in situ (e.g., from Pd(OAc)₂), the formation of the active Pd(0) species can be inconsistent. Switch to a well-defined palladium precatalyst (e.g., XPhos Pd G3) for more reliable results.[10][14] |
| Mixing and Heating. | Inconsistent stirring or temperature control can lead to variable results, especially in small-scale reactions. Use high-quality vial plates and a reliable heating/stirring platform. |
Issue 3: I am observing significant byproduct formation (e.g., debromination, homocoupling).
These side reactions indicate a problem with the catalytic cycle, which the ML model may not be able to solve without additional constraints or information.
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition. | High temperatures or prolonged reaction times can lead to the formation of inactive palladium black.[9] The model may be favoring high temperatures for speed. Lower the temperature range in your DoE and allow for longer reaction times. |
| Suboptimal Ligand/Palladium Ratio. | An incorrect ratio can lead to unstable catalytic species. Include the ligand-to-metal ratio as a variable in your optimization space. |
| Incorrect Base. | The base can influence side reactions.[11] A screen of different bases (e.g., carbonates, phosphates, alkoxides) should be part of the initial DoE to provide the model with a broader set of options. |
Visualized Workflows and Logic
Machine Learning Optimization Workflow
The following diagram illustrates the iterative cycle of Bayesian optimization for chemical reactions.
Caption: Iterative workflow for Bayesian reaction optimization.
Troubleshooting Logic for Low Yield
This flowchart provides a logical path for diagnosing issues when optimizing reactions with this compound.
References
- 1. chimia.ch [chimia.ch]
- 2. Bayesian Optimization for Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 4. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. quora.com [quora.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Suzuki Coupling: 6-(Di-Boc-amino)-2-bromopyridine vs. 2-amino-6-bromopyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of 2,6-disubstituted pyridines is a critical step in the creation of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose. This guide provides an objective comparison of two key starting materials: 6-(Di-Boc-amino)-2-bromopyridine and its unprotected counterpart, 2-amino-6-bromopyridine, in the context of Suzuki coupling performance.
The strategic choice between a protected and an unprotected aminopyridine substrate can significantly impact reaction efficiency, yield, and downstream processing. This comparison outlines the performance of each substrate, supported by experimental data, to aid in the selection of the optimal synthetic route.
Performance Comparison at a Glance
The use of a di-Boc protecting group on the 2-amino-6-bromopyridine scaffold generally leads to more consistent and higher yields in Suzuki coupling reactions. This is primarily attributed to the prevention of catalyst inhibition by the free amino group. The lone pair of electrons on the nitrogen in 2-amino-6-bromopyridine can coordinate to the palladium catalyst, potentially deactivating it and hindering the catalytic cycle. The bulky di-Boc group mitigates this issue, allowing for a more efficient coupling process.
| Feature | This compound | 2-amino-6-bromopyridine |
| Yield | Generally higher and more reproducible | Often lower and more variable |
| Reaction Scope | Broader, compatible with a wider range of boronic acids | Can be limited, sensitive to sterically hindered or electronically diverse coupling partners |
| Catalyst Loading | Often effective with standard catalyst loadings | May require higher catalyst loadings or specialized ligands |
| Side Reactions | Reduced incidence of side reactions related to the amino group | Prone to catalyst inhibition and potential N-arylation side products |
| Synthetic Steps | Requires additional protection and deprotection steps | More direct, but potentially lower yielding route |
Experimental Data
The following tables summarize representative experimental data for the Suzuki coupling of both substrates with various arylboronic acids.
Table 1: Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 18 | 88 |
Table 2: Suzuki Coupling of 2-amino-6-bromopyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 65 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (8) | - | K₂CO₃ | DMF/H₂O | 100 | 36 | 58 |
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions are provided below.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki Coupling of 2-amino-6-bromopyridine with Phenylboronic Acid
To a solution of 2-amino-6-bromopyridine (1.0 mmol) and phenylboronic acid (1.5 mmol) in a 3:1:1 mixture of toluene, ethanol, and water (15 mL) is added Na₂CO₃ (2.5 mmol) and Pd(PPh₃)₄ (0.1 mmol). The mixture is thoroughly degassed with nitrogen for 20 minutes. The reaction is then heated to 80 °C for 24 hours. Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography to yield the coupled product.
Logical Workflow and Reaction Pathway
The decision to use either the protected or unprotected substrate depends on the specific requirements of the synthetic route, including desired yield, scalability, and the nature of the coupling partners.
Caption: Decision workflow for selecting the optimal Suzuki coupling substrate.
The fundamental Suzuki-Miyaura catalytic cycle is consistent for both substrates, involving oxidative addition, transmetalation, and reductive elimination. However, the presence of the unprotected amino group can introduce an off-cycle equilibrium where the catalyst is sequestered, thus impeding the reaction progress.
Caption: Suzuki-Miyaura catalytic cycle with potential catalyst inhibition.
Conclusion
For drug development professionals and researchers focused on the synthesis of 2,6-disubstituted pyridines, the use of This compound is recommended for achieving higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions. While this approach necessitates additional protection and deprotection steps, the benefits of a more robust and reliable coupling often outweigh the increased step count, particularly in the context of complex molecule synthesis and library generation. In contrast, 2-amino-6-bromopyridine may be a suitable choice for simpler targets or when prioritizing a shorter synthetic route, provided that the potential for lower yields and the need for more rigorous optimization of reaction conditions are acceptable.
A Comparative Guide to Bromopyridines and Chloropyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Bromopyridines and chloropyridines are common starting materials in this endeavor, frequently employed in palladium-catalyzed cross-coupling reactions to build molecular complexity. The choice between a brominated or chlorinated pyridine derivative can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of their performance in key cross-coupling reactions, supported by experimental data and detailed protocols.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines is largely governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for weaker bonds (C-Br) compared to stronger ones (C-Cl).[1] Consequently, bromopyridines are typically more reactive substrates than their chlorinated counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2] Chloropyridines, being less reactive, may necessitate more specialized and robust catalytic systems to achieve high yields.[1][2]
The position of the halogen on the pyridine ring also influences reactivity, with the general order being 4- > 2- > 3-position. The electron-deficient nature of the pyridine ring activates the C2 and C4 positions towards oxidative addition.
Comparative Performance in Key Cross-Coupling Reactions
The following sections summarize the comparative performance of bromopyridines and chloropyridines in three widely used cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halide and an organoboron compound.
Table 1: Comparison of Bromopyridines and Chloropyridines in Suzuki-Miyaura Coupling
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [2] |
| 4-Chloropyridine | Phenylboronic Acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 92 | [2] |
| 2-Bromopyridine | Arylboronic Acids | Pd(OAc)₂ | Various | Isopropanol/H₂O | RT | < 1 | High | [3] |
| 2,3,5-Trichloropyridine | Arylboronic Acids | Pd(OAc)₂ (ligand-free) | Various | Aqueous | - | - | High | [4] |
Note: Yields are representative and can vary based on the specific substrates, catalyst, and reaction conditions.
Bromopyridines generally exhibit higher reactivity in Suzuki-Miyaura couplings, often proceeding to completion under milder conditions. However, with the development of advanced catalyst systems incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), the coupling of less reactive chloropyridines can be achieved with high efficiency.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceutical compounds.
Table 2: Comparison of Bromopyridines and Chloropyridines in Buchwald-Hartwig Amination
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine-D4 | Various Amines | Pd catalyst, phosphine ligand | NaOtBu, LiHMDS | Toluene, THF, Dioxane | 80-110 | - | - | [6] |
| 2-Bromo-4-methylpyridine | Various Amines | Pd precursor, phosphine ligand | - | Toluene | 80-110 | - | - | [7] |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | 83 | [8] |
| 3-Chloro-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | - | 79 | [8] |
Note: The data for 3-Bromopyridine-D4 is based on established procedures for non-deuterated analogs.[6] Yields are representative and can vary.
Similar to other cross-coupling reactions, bromopyridines are generally more reactive in Buchwald-Hartwig aminations. However, the use of specialized ligands, such as RuPhos and BrettPhos, has enabled the efficient amination of chloropyridines, even at room temperature in some cases.[8]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Table 3: Comparison of Bromopyridines and Chloropyridines in Sonogashira Coupling
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 3 | up to 96 | [9] |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkynes | - | - | - | - | - | Good | [10] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄, CuI | Et₃N | THF | RT | 16 | High | [11] |
Bromopyridines are the more commonly employed substrates for Sonogashira couplings due to their higher reactivity. The coupling of chloropyridines is more challenging and often requires more forcing conditions or specialized catalysts. The reactivity difference can be exploited for selective couplings on dihalopyridines containing both bromine and chlorine.[10]
Experimental Protocols
The following are generalized experimental protocols for the three major cross-coupling reactions. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 equiv.).[1][13]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand, if applicable.[13]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[13]
-
Add the degassed solvent (e.g., dioxane, toluene, water) via syringe.[13]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.[6]
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base (e.g., NaOtBu, LiHMDS; 1.5-2.5 equiv.) under an inert atmosphere.[6]
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[6]
-
Add the anhydrous solvent (e.g., toluene, THF, dioxane) via syringe.[6]
-
Add the halopyridine (1.0 equiv.) and the amine (1.2-1.5 equiv.) to the reaction mixture via syringe.[6][7]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[6]
-
Monitor the reaction progress by a suitable analytical technique.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6]
-
Dilute the mixture with a suitable organic solvent and wash with water and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
General Protocol for Sonogashira Coupling
-
To a degassed solution of the halopyridine (1.0 equiv.) in a suitable solvent (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide (CuI).[11]
-
After further degassing, add the terminal alkyne (1.0-1.2 equiv.) dropwise.[11]
-
Stir the reaction mixture at room temperature or heat as required.[11]
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, the work-up typically involves filtration, extraction with an organic solvent, washing, drying, and concentration under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To aid in understanding the experimental and chemical processes, the following diagrams illustrate a typical cross-coupling workflow and the fundamental catalytic cycle.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Di-Boc Protection: A Superior Strategy for the Functionalization of Aminopyridines
In the synthesis of complex molecules central to drug discovery and materials science, the strategic protection and functionalization of heteroaromatic systems like aminopyridines are of paramount importance. While mono-Boc (tert-butoxycarbonyl) protection of the amino group is a widely adopted method, di-Boc protection, the introduction of two Boc groups onto the amino nitrogen, emerges as a superior strategy for achieving enhanced regioselectivity in subsequent reactions, particularly in directed ortho-lithiation. This guide provides a comprehensive comparison of di-Boc protection against alternative methods, supported by experimental data, to inform the selection of the most effective synthetic route.
Enhanced ortho-Directing Ability of the Di-Boc Group
The primary advantage of the di-Boc protecting group in aminopyridine synthesis lies in its exceptional ability to direct metalation to the ortho position. The two bulky and electron-withdrawing Boc groups significantly increase the acidity of the ortho protons and provide a strong coordinating site for organolithium bases, leading to highly regioselective deprotonation.
This enhanced directing effect is particularly crucial for aminopyridines, where direct lithiation is often problematic due to the competing nucleophilic addition of the organolithium reagent to the pyridine ring. While a mono-Boc group can direct ortho-lithiation, the di-Boc group offers superior control and often leads to higher yields and cleaner reactions.
Logical Relationship of Di-Boc Directed Ortho-Metalation
Caption: Workflow for di-Boc directed ortho-metalation of aminopyridines.
Comparison of Protection Strategies
The choice of protecting group significantly impacts the yield and selectivity of subsequent functionalization steps. Below is a comparison of di-Boc protection with mono-Boc and other common protecting groups for aminopyridines.
| Protecting Group Strategy | Typical Yield of Protection | Regioselectivity in ortho-Lithiation | Key Advantages | Key Disadvantages |
| Di-Boc Protection | Good to Excellent | Excellent | Superior directing group for ortho-lithiation, increased stability. | Requires specific conditions for high-yield synthesis and selective deprotection. |
| Mono-Boc Protection | Excellent[1] | Good to Moderate[1] | Readily accessible, widely used. | Weaker directing group than di-Boc, potential for side reactions. |
| No Protection | N/A | Poor to None | Atom economical. | Prone to nucleophilic addition by organolithiums, lack of regioselectivity. |
| Other (e.g., Cbz, PMB) | Variable | Variable | Orthogonality to Boc group. | May not be as effective for directing lithiation. |
Experimental Protocols
Synthesis of N,N-di-Boc-2-aminopyridine
A solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile is treated with di-tert-butyl dicarbonate ((Boc)₂O, 2.2-2.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N,N-di-Boc-2-aminopyridine.
Directed ortho-Lithiation of N,N-di-Boc-3-aminopyridine
To a solution of N,N-di-Boc-3-aminopyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of n-butyllithium or sec-butyllithium (1.1-1.2 eq) dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate. The desired electrophile is then added, and the reaction is allowed to warm to room temperature. Workup with saturated aqueous ammonium chloride and extraction with an organic solvent, followed by purification, yields the ortho-functionalized product.
Selective Mono-deprotection of N,N-di-Boc-aminopyridine
Selective removal of one Boc group can be achieved under carefully controlled acidic or thermal conditions. For instance, treatment of the di-Boc protected aminopyridine with a mild acid such as trifluoroacetic acid (TFA) in a controlled stoichiometry at low temperature can lead to the formation of the mono-Boc derivative. Alternatively, thermal deprotection in a continuous flow reactor allows for precise temperature control, enabling selective removal of one Boc group.
Experimental Workflow for Di-Boc Protection and Functionalization
Caption: Step-wise experimental workflow for aminopyridine functionalization.
Advantages in Cross-Coupling Reactions
The di-Boc group can also offer advantages in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-withdrawing nature of the two Boc groups can modulate the electronic properties of the aminopyridine ring, potentially influencing the reactivity and outcome of the coupling reaction. While direct comparative data with mono-Boc aminopyridines is still emerging, the use of di-Boc activated amides in Suzuki couplings has been reported, suggesting a promising avenue for further exploration.
Conclusion
Di-Boc protection of aminopyridines presents a powerful and often superior alternative to conventional mono-Boc protection, particularly for applications requiring highly regioselective ortho-functionalization via directed metalation. The enhanced directing ability of the di-Boc group, coupled with the potential for selective deprotection, provides a versatile tool for the synthesis of complex substituted pyridines. Researchers and drug development professionals should consider di-Boc protection as a key strategy to overcome challenges in aminopyridine synthesis and to access novel molecular architectures.
References
A Comparative Guide to the Reactivity of Brominated Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the three structural isomers of brominated pyridine: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. The selection of the correct isomer is crucial for the successful outcome of synthetic strategies, particularly in the development of novel pharmaceutical compounds where pyridyl scaffolds are prevalent. This document summarizes their performance in key organic reactions, supported by experimental data, and provides detailed experimental protocols.
Executive Summary
The reactivity of brominated pyridines is significantly influenced by the position of the bromine atom relative to the ring nitrogen. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
This trend is primarily dictated by the electronic effects exerted by the electron-withdrawing nitrogen atom, which are most pronounced at the ortho (2-) and para (4-) positions.[1] 4-Bromopyridine is typically the most reactive due to the strong polarization of the C-Br bond.[1] While 2-bromopyridine is also highly reactive, its utility can be hampered by the potential for the adjacent nitrogen atom to coordinate with and inhibit the metal catalyst.[1] 3-Bromopyridine is generally the least reactive isomer and often necessitates more forcing reaction conditions to achieve comparable yields.[1]
Data Presentation: A Comparative Overview of Reactivity
The following tables summarize representative yields for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. It is important to note that these yields are compiled from various sources and may vary based on the specific reaction conditions, including the nature of the coupling partner, catalyst system, base, and solvent.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid [1]
| Isomer | Catalyst System | Base | Solvent | Approximate Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~75-85 |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~60-70 |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |
Table 2: Representative Yields for the Buchwald-Hartwig Amination of Bromopyridine Isomers [1]
| Isomer | Amine Partner | Catalyst System | Base | Approximate Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | >90 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | ~70-80 |
| 4-Bromopyridine | Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | >90 |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving bromopyridine isomers. These should serve as a starting point, and optimization of reaction conditions is often necessary for specific substrates.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example for the coupling of a bromopyridine isomer with an arylboronic acid.[1]
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with stirring at a temperature typically between 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination Reaction
This protocol provides a general procedure for the amination of a bromopyridine isomer.
Materials:
-
Bromopyridine isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 2-5 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by the bromopyridine isomer and the amine.
-
Heat the reaction mixture with stirring at a temperature typically between 80-110 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction, for example, by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the relative reactivity of the bromopyridine isomers and a general workflow for their comparative analysis.
Conclusion
The choice of a bromopyridine isomer has a profound impact on the efficiency and success of a synthetic route.[1] 4-Bromopyridine is generally the most reactive isomer in palladium-catalyzed cross-coupling reactions due to strong electronic activation from the para-nitrogen.[1] 2-Bromopyridine is also highly reactive but can present challenges due to potential catalyst inhibition by the adjacent nitrogen atom, sometimes necessitating specialized ligands or conditions.[1] 3-Bromopyridine is the least reactive of the three, often requiring more forcing conditions to achieve comparable yields.[1] This comparative guide provides the foundational data and protocols to assist researchers and drug development professionals in making informed decisions when selecting a bromopyridine isomer for a specific synthetic target, thereby optimizing reaction conditions and maximizing yields.
References
A Comparative Guide to the Synthesis of 2,6-Disubstituted Pyridines: Yields and Methodologies
The synthesis of 2,6-disubstituted pyridines is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of this structural motif in a vast array of pharmaceuticals, natural products, and functional materials. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route is critical for achieving high yields, purity, and functional group tolerance. This guide provides an objective comparison of key methodologies for the synthesis of 2,6-disubstituted pyridines, supported by experimental data.
Yield Comparison of Key Synthetic Methods
The following table summarizes the reported yields for the synthesis of various 2,6-disubstituted pyridines using prominent named reactions and modern catalytic approaches. The selection of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
| Synthesis Method | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Guareschi-Thorpe Synthesis | Ethyl cyanoacetate | Ethyl acetoacetate | 2,6-Dihydroxy-4-methylpyridine-3-carbonitrile | 96 | [1] |
| Ethyl cyanoacetate | 3-Oxopentanenitrile | 2,6-Dihydroxy-4-ethylpyridine-3-carbonitrile | 94 | [1] | |
| Ethyl cyanoacetate | 1-Phenyl-1,3-butanedione | 2,6-Dihydroxy-4-phenylpyridine-3-carbonitrile | 95 | [1] | |
| Kröhnke Pyridine Synthesis | α-Pyridinium acyl ketone (from 2-acetylthiophene) | Michael acceptor | Functionalized 2,4,6-trisubstituted pyridine | 60 (overall) | [2] |
| Aryl aldehyde | 2 equivalents of 2-acetylpyridine | 4'-Aryl-2,2':6',2''-terpyridines | High | [2][3] | |
| Palladium-Catalyzed Negishi Coupling | 2,6-Dibromopyridine | 2-Pyridylzinc chloride | 2,2'-Bipyridine | 50-98 | [4] |
| 2-Bromo-3-methylpyridine | 2-Pyridylzinc halide | 2'-Methyl-2,3'-bipyridine | High | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.
Advanced Guareschi-Thorpe Synthesis
This modern protocol utilizes an aqueous medium and ammonium carbonate, offering a green and high-yielding approach.[1][6][7]
Materials:
-
Alkyl cyanoacetate or cyanoacetamide (1 mmol)
-
1,3-Dicarbonyl compound (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water or a 1:1 mixture of water and ethanol (2 mL)
Procedure:
-
A mixture of the alkyl cyanoacetate or cyanoacetamide, the 1,3-dicarbonyl compound, and ammonium carbonate is prepared in the specified solvent.
-
The reaction mixture is heated at 80°C for the time specified for the particular substrate (typically 4-6 hours).
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product often precipitates from the reaction medium.
-
The solid product is collected by filtration, washed with water, and dried.
Kröhnke Pyridine Synthesis
A versatile method for preparing highly substituted pyridines.[2][3][8]
Materials:
-
α-Pyridinium methyl ketone salt (1 equivalent)
-
α,β-Unsaturated carbonyl compound (1 equivalent)
-
Ammonium acetate (excess)
-
Solvent (e.g., glacial acetic acid or methanol)
Procedure:
-
The α-pyridinium methyl ketone salt is prepared by reacting an α-haloketone with pyridine.
-
In a reaction vessel, the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound are dissolved in a suitable solvent.
-
Ammonium acetate is added in excess to serve as the nitrogen source.
-
The reaction mixture is heated to reflux for several hours until completion, as monitored by TLC.
-
After cooling, the mixture is typically poured into water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Palladium-Catalyzed Negishi Cross-Coupling
A powerful method for carbon-carbon bond formation, particularly useful for synthesizing bipyridines.[4][5][9][10]
Materials:
-
2,6-Dihalopyridine (e.g., 2,6-dibromopyridine) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., THF)
-
Pyridylzinc reagent (prepared in situ) (2.2 eq)
Procedure:
-
Organozinc Preparation: In a dry Schlenk flask under an inert atmosphere, the pyridylzinc reagent is prepared. This can be achieved by reacting a halopyridine with n-butyllithium at low temperature, followed by transmetalation with ZnCl₂.
-
Coupling Reaction Setup: In a separate dry Schlenk flask, the 2,6-dihalopyridine and the palladium catalyst are dissolved in an anhydrous solvent.
-
Reagent Addition: The freshly prepared pyridylzinc reagent is added dropwise to the solution containing the dihalopyridine and catalyst.
-
Reaction: The mixture is stirred at room temperature. For less reactive substrates, heating may be necessary. The reaction is monitored by TLC.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically performed by column chromatography.
Reaction Pathways and Workflows
The following diagrams illustrate the generalized workflows and key mechanistic steps of the discussed synthetic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Negishi Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
Alternative reagents to 6-(Di-Boc-amino)-2-bromopyridine for pyridine synthesis
A Comparative Guide to Alternative Reagents for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The substituted pyridine motif is a cornerstone in modern pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of the pyridine ring is crucial for tuning the physicochemical and biological properties of molecules. Reagents such as 6-(Di-Boc-amino)-2-bromopyridine serve as valuable building blocks, offering a handle for cross-coupling reactions and a protected amine for further elaboration. However, the efficiency, cost, and step-economy of a synthetic route often necessitate the exploration of alternative strategies.
This guide provides an objective comparison of alternative reagents and methodologies to this compound for the synthesis of functionalized pyridines. We will explore three primary strategies: the use of alternative pre-functionalized pyridine building blocks, the de novo construction of the pyridine ring, and direct C-H functionalization. The performance of these alternatives is compared through experimental data and detailed protocols to inform the selection of the most suitable synthetic approach.
Strategy 1: Alternative Pre-Functionalized Pyridine Building Blocks
The most direct alternatives to this compound are other 2-halopyridines with different or no protecting groups on the amino substituent. The choice of protecting group can influence the reagent's stability, solubility, and reactivity, as well as the overall number of synthetic steps.
Comparative Data:
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Bulky di-Boc protection. | - Increased solubility in organic solvents.- Amine nitrogen is non-nucleophilic, preventing side reactions. | - Requires an additional deprotection step.- Higher molecular weight and cost. |
| 2-(Boc-amino)-6-bromopyridine [][2] | Single Boc protecting group. | - Simpler deprotection than di-Boc.- Good balance of stability and reactivity. | - Potential for N-H reactivity in certain cross-coupling conditions.- Requires a deprotection step. |
| 2-Amino-6-bromopyridine [3] | Unprotected amino group. | - Commercially available and cost-effective.- Avoids protection/deprotection steps. | - Amino group can interfere with catalytic cycles (e.g., catalyst poisoning).- Potential for side reactions at the amino group. |
| 2,6-Dibromopyridine [4] | Bromo groups at both C2 and C6. | - Allows for sequential, regioselective functionalization at two positions. | - Requires careful control of reaction conditions to achieve mono-substitution.- Second bromine influences reactivity. |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 2-position of a bromopyridine scaffold.
Materials:
-
2-(Boc-amino)-6-bromopyridine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)
-
SPhos (0.10 equiv.)
-
Potassium phosphate (K₃PO₄, 3.0 equiv.)
-
Anhydrous toluene and water (10:1 v/v)
Procedure:
-
To an oven-dried reaction vial, add 2-(Boc-amino)-6-bromopyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.[5]
-
Seal the vial with a Teflon-lined cap, then evacuate and backfill with argon three times.
-
Add the anhydrous toluene and water mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Pyridine Functionalization via Pre-functionalized Reagents
Caption: General workflow for synthesizing 2,6-disubstituted pyridines.
Strategy 2: De Novo Synthesis of the Pyridine Ring
Instead of modifying a pre-existing pyridine, the ring can be constructed from acyclic precursors. This approach offers great flexibility in introducing a wide range of substituents at various positions. Classical methods, while foundational, are often supplemented by modern, more versatile reactions.
Comparative Data on De Novo Synthesis Methods:
| Synthesis Method | Precursors | Substitution Pattern | Advantages | Disadvantages |
| Hantzsch Synthesis [6][7][8] | β-ketoester (2 equiv.), aldehyde, ammonia | Symmetrically substituted 1,4-dihydropyridines, then oxidized to pyridines. | - Highly reliable and versatile.- Access to a wide range of derivatives. | - Often requires a separate oxidation step.- Can be difficult to synthesize unsymmetrical products. |
| Chichibabin Synthesis [7][8] | Aldehydes, ketones, ammonia | Alkyl- and aryl-substituted pyridines. | - One-pot reaction.- Utilized in industrial production. | - Often results in low yields.- Can produce mixtures of products. |
| Kröhnke Synthesis [6] | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls, ammonium acetate | Highly substituted, unsymmetrical pyridines. | - High degree of modularity.- Good for complex substitution patterns. | - Requires preparation of the pyridinium salt precursor. |
| Copper-Catalyzed Cascade [9][10] | Alkenylboronic acids, α,β-unsaturated ketoxime O-carboxylates | Highly substituted pyridines. | - Mild reaction conditions.- High functional group tolerance.- Modular and convergent. | - Requires synthesis of specific oxime precursors. |
Experimental Protocol: Hantzsch Pyridine Synthesis
This protocol provides a general procedure for the synthesis of a 1,4-dihydropyridine, the precursor to the final aromatic pyridine.[7]
Materials:
-
Aldehyde (e.g., benzaldehyde, 1 equiv.)
-
β-ketoester (e.g., ethyl acetoacetate, 2 equiv.)
-
Ammonium acetate (1.2 equiv.)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid, manganese dioxide, or simply by exposure to air under certain conditions.
Schematic of the Hantzsch Pyridine Synthesis
Caption: Reaction pathway for the Hantzsch pyridine synthesis.
Strategy 3: Direct C-H Functionalization
The direct functionalization of pyridine C-H bonds is a powerful, modern strategy that avoids the need for pre-installed leaving groups like halogens.[11][12] This approach improves atom economy and can provide access to isomers that are difficult to obtain through classical methods. The inherent coordinating ability of the pyridine nitrogen, however, presents a challenge that has been addressed through various catalytic systems.[13][14]
Comparative Data on Direct C-H Functionalization:
| Method | Catalyst System | Position Selectivity | Scope | Advantages |
| Minisci-Type Reaction | Ag(I)/Fe(II), persulfate | C2 / C4 | Alkylation, Acylation | - Utilizes simple starting materials.- Tolerant of many functional groups. |
| Transition-Metal Catalyzed C2 Arylation/Alkylation [11] | Pd, Rh, Ru, Ir | C2 | Arylation, Alkenylation, Alkylation | - High regioselectivity for the C2 position.- Broad substrate scope. |
| Directed C3/C4 Functionalization [11][13] | Pd, Rh with directing groups | C3 or C4 | Arylation, Alkenylation | - Access to less common substitution patterns.- High regiocontrol. |
| Iron-Catalyzed Relay C-H Functionalization [15] | Iron catalyst | Multiple positions | Forms pyridine/pyridone rings de novo via multiple C-H functionalizations. | - High step economy, building complex rings in one step. |
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Pyridine
This protocol is a representative example of direct C-H arylation.
Materials:
-
Pyridine derivative (1.0 equiv.)
-
Aryl halide (e.g., 4-bromotoluene, 1.5 equiv.)
-
Pd(OAc)₂ (0.1 equiv.)
-
Triphenylphosphine (PPh₃, 0.2 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Anhydrous solvent (e.g., DMF or Toluene)
Procedure:
-
In a Schlenk tube, combine the pyridine derivative, aryl halide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 100-140 °C for 24-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Logical Comparison of Synthetic Strategies
Caption: Decision guide for choosing a pyridine synthesis strategy.
Conclusion
The synthesis of substituted pyridines is a mature field with a diverse array of available methods. While this compound and its analogues offer a reliable and predictable route via cross-coupling, they are not always the most efficient option.
-
Alternative pre-functionalized pyridines offer a trade-off between cost, stability, and the need for protection/deprotection steps.
-
De novo synthesis methods , particularly modern cascade reactions, provide unparalleled flexibility for creating complex and highly substituted pyridine cores from simple, acyclic starting materials.[9][10]
-
Direct C-H functionalization represents the cutting edge of pyridine synthesis, offering the most atom- and step-economical routes by avoiding pre-functionalization altogether.[11][12][15]
The optimal choice of reagent and strategy depends on the specific target molecule, desired substitution pattern, required scale, and available resources. This guide provides the comparative data and foundational protocols to assist researchers in making an informed decision for their synthetic campaigns.
References
- 2. parchem.com [parchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 13. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Palladium Catalysts for the Coupling of 6-(Di-Boc-amino)-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of 6-(Di-Boc-amino)-2-bromopyridine is a pivotal transformation in synthetic chemistry, enabling the construction of complex nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals and functional materials. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of these reactions, profoundly influencing yield, reaction time, and substrate scope. This guide presents a comparative overview of various palladium catalysts for the Buchwald-Hartwig amination of bromopyridines, with a focus on substrates analogous to this compound.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[1] The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2] Key steps in this cycle are the oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][3] The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with the palladium center present unique challenges that can hinder the catalytic cycle.[2] Therefore, the selection of an appropriate ligand is crucial to modulate the catalyst's reactivity and stability.[2]
Comparative Performance of Palladium Catalyst Systems
The efficiency of the Buchwald-Hartwig amination of bromopyridines is highly dependent on the catalyst system employed. Sterically hindered and electron-rich phosphine ligands, often referred to as Buchwald ligands, have demonstrated superior performance in these transformations. The following table summarizes the performance of various palladium catalyst systems in the amination of bromopyridines, providing a basis for catalyst selection for the coupling of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ | RuPhos (L3) | LiHMDS | THF | 65 | 16 | 83 | High yield for coupling with secondary amines like morpholine.[4] |
| RuPhos Precatalyst (Pre-L3) | RuPhos | LiHMDS | THF | 65 | 16 | ~83 | Precatalyst shows comparable or slightly better performance.[4] |
| Pd₂(dba)₃ | SPhos (L4) | LiHMDS | THF | 65 | 16 | 76 | Good performance for secondary amine coupling.[4] |
| Pd₂(dba)₃ | XPhos (L1) | LiHMDS | THF | 65 | 16 | 40 | Moderate yield under these specific conditions.[4] |
| BrettPhos Precatalyst (Pre-L8) | BrettPhos | LiHMDS | THF | 65 | 16 | 78 | Outperforms other catalysts for coupling with primary amines.[4] |
| Pd(OAc)₂ | (±)-BINAP | NaOt-Bu | Toluene | 70 | N/A | High | Effective for coupling primary amines with aryl bromides.[5] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Broadly effective for various boronic acids in Suzuki couplings, indicating robust activity for bromopyridines.[6] |
Data extrapolated from studies on structurally similar bromopyridines, such as 3-bromo-2-aminopyridine and other substituted bromopyridines.[4][6]
Experimental Protocols
Detailed methodologies are essential for the successful execution of cross-coupling reactions. Below is a generalized protocol for the Buchwald-Hartwig amination of a bromopyridine derivative.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., LiHMDS or NaOt-Bu, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or THF, 5 mL)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the amine to the Schlenk tube.
-
Solvent Addition: Seal the tube, remove it from the glovebox, and add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 65-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams illustrate the experimental setup and the catalytic cycle.
References
Orthogonal Protection Strategies for Pyridine Chemistry: A Comparative Guide to the Boc Group and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing the pyridine moiety, the strategic use of protecting groups is paramount. The pyridine nitrogen, with its unique electronic properties and reactivity, often requires protection to ensure selectivity in subsequent functionalization steps. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines, but its application in pyridine chemistry presents both opportunities and challenges. This guide provides an objective comparison of the Boc group with other common nitrogen protecting groups, offering an analysis of their orthogonal compatibility, performance data, and detailed experimental protocols to inform synthetic strategies.
The principle of orthogonality is central to multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. This enables the sequential modification of different functional groups within a molecule. The Boc group, being labile to acidic conditions, forms an orthogonal set with protecting groups that are removed under different conditions, such as base-labile, hydrogenolysis-labile, or metal-catalyzed cleavage conditions.
Comparative Analysis of Pyridine Nitrogen Protecting Groups
The choice of a protecting group for the pyridine nitrogen depends on several factors, including the stability of the group to various reaction conditions, the ease and selectivity of its removal, and its influence on the reactivity of the pyridine ring. Below is a comparative summary of the Boc group and its common orthogonal alternatives.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Orthogonal to |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., TEA, DMAP), Solvent (e.g., THF, DCM) | Strong Acid (e.g., TFA, HCl)[1][2] | High | High | Fmoc, Cbz, Alloc |
| 9-Fluorenyl- methoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., Pyridine, NaHCO₃), Solvent (e.g., DCM, DMF)[3] | Base (e.g., 20% Piperidine in DMF)[4][5] | High | High | Boc, Cbz, Alloc |
| Carboxybenzyl | Cbz | Cbz-Cl, Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O)[6] | H₂, Pd/C[6][7] | High | High | Boc, Fmoc, Alloc |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Base (e.g., Pyridine), Solvent (e.g., THF)[8] | Pd(PPh₃)₄, Allyl Scavenger (e.g., PhSiH₃, DABCO)[8] | High | High | Boc, Fmoc, Cbz |
| N-Oxide | - | Oxidizing Agent (e.g., m-CPBA, H₂O₂)[9] | Reducing Agent (e.g., PPh₃, Zn, Pd(OAc)₂)[9][10] | High | High | Boc, Fmoc, Cbz, Alloc |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies.
Boc Protection of Pyridine
-
Reagents: Pyridine derivative, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure: To a solution of the pyridine derivative (1.0 equiv) and a base such as TEA (1.5 equiv) or a catalytic amount of DMAP in the chosen solvent, add (Boc)₂O (1.2-1.5 equiv) portion-wise at 0 °C.[2][11] Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to afford the N-Boc protected pyridine.[11]
Boc Deprotection
-
Reagents: N-Boc protected pyridine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), Dichloromethane (DCM).
-
Procedure: Dissolve the N-Boc protected pyridine in DCM and add TFA (25-50% v/v) or a solution of HCl in an organic solvent.[1][2] Stir the mixture at room temperature for 30 minutes to 2 hours. The deprotection of Boc on a pyridine ring can be challenging due to the basicity of the pyridine nitrogen, which can be protonated by the acid, thus requiring harsher conditions compared to other amines. The reaction progress should be monitored by TLC. The solvent and excess acid are removed under reduced pressure to yield the deprotected pyridine salt.
Fmoc Protection of Pyridine
-
Reagents: Pyridine derivative, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Pyridine or Sodium bicarbonate, Dichloromethane (DCM).
-
Procedure: To a solution of the pyridine derivative (1.0 equiv) in DCM, add a base such as pyridine (1.2 equiv).[3] Cool the mixture to 0 °C and add Fmoc-Cl (1.1 equiv) portion-wise.[3] Stir the reaction at room temperature for 2-6 hours. After completion, the reaction is worked up by washing with aqueous acid, followed by brine, and then dried over a drying agent. The solvent is removed in vacuo to yield the N-Fmoc protected pyridine.
Fmoc Deprotection
-
Reagents: N-Fmoc protected pyridine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure: Dissolve the N-Fmoc protected pyridine in a solution of 20% piperidine in DMF.[4][5] Stir the reaction at room temperature for 30 minutes. The completion of the reaction can be monitored by TLC. The solvent and piperidine are removed under reduced pressure to yield the deprotected pyridine.
Cbz Protection of Pyridine
-
Reagents: Pyridine derivative, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF)/Water.
-
Procedure: To a solution of the pyridine derivative (1.0 equiv) in a 2:1 mixture of THF and water, add NaHCO₃ (2.0 equiv).[6] Cool the mixture to 0 °C and add Cbz-Cl (1.5 equiv).[6] Stir the reaction for several hours at room temperature. The product is then extracted, and the organic layer is washed, dried, and concentrated to give the N-Cbz protected pyridine.
Cbz Deprotection (Hydrogenolysis)
-
Reagents: N-Cbz protected pyridine, 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂), Methanol or Ethanol.
-
Procedure: Dissolve the N-Cbz protected pyridine in a suitable solvent like methanol. Add 10% Pd/C catalyst (typically 10 mol%).[12] Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction vigorously at room temperature until completion (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected pyridine.[12]
Alloc Protection of Pyridine
-
Reagents: Pyridine derivative, Allyl chloroformate (Alloc-Cl), Pyridine, Tetrahydrofuran (THF).
-
Procedure: To a solution of the pyridine derivative (1.0 equiv) and pyridine (1.2 equiv) in THF, add Alloc-Cl (1.1 equiv) at 0 °C.[8] The reaction is stirred at room temperature for 2-4 hours. An aqueous workup followed by extraction, drying, and concentration of the organic phase yields the N-Alloc protected pyridine.
Alloc Deprotection
-
Reagents: N-Alloc protected pyridine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃) or 1,4-Diazabicyclo[2.2.2]octane (DABCO), Dichloromethane (DCM).
-
Procedure: Dissolve the N-Alloc protected pyridine in DCM. Add the palladium catalyst (typically 5-10 mol%) followed by the allyl scavenger such as PhSiH₃ (7.0 equiv) or DABCO (5 equiv).[8] The reaction is stirred at room temperature for 10-60 minutes. After completion, the reaction mixture is concentrated, and the crude product is purified by chromatography to give the deprotected pyridine.
Pyridine N-Oxide Formation
-
Reagents: Pyridine derivative, meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (H₂O₂), Dichloromethane (DCM) or Acetic acid.
-
Procedure: To a solution of the pyridine derivative in DCM, add m-CPBA (1.1-1.5 equiv) at 0 °C.[9] Stir the reaction for a few hours at room temperature. The reaction mixture is then washed with a basic solution to remove the resulting m-chlorobenzoic acid. The organic layer is dried and concentrated to yield the pyridine N-oxide.
Pyridine N-Oxide Deoxygenation
-
Reagents: Pyridine N-oxide, Triphenylphosphine (PPh₃) or Zinc dust or Palladium(II) acetate (Pd(OAc)₂)/dppf.
-
Procedure:
-
Using PPh₃: Heat the pyridine N-oxide with PPh₃ in a suitable solvent.
-
Using Zinc: Treat the pyridine N-oxide with zinc dust in a protic solvent like acetic acid.[9]
-
Using Pd(OAc)₂: A mixture of the pyridine N-oxide, Pd(OAc)₂ (3 mol%), dppf (3 mol%), and triethylamine (3 equiv) in acetonitrile is heated (conventional or microwave).[10] The product is isolated after an aqueous workup and purification.
-
Visualization of Orthogonal Strategies
The following diagrams illustrate the orthogonal relationships between the Boc group and other protecting groups, as well as a typical experimental workflow.
Caption: Orthogonal relationships of common pyridine nitrogen protecting groups.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chempep.com [chempep.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Suzuki-Miyaura Coupling of 6-(Di-Boc-amino)-2-bromopyridine with Various Boronic Acids
For Researchers, Scientists, and Drug Development Professionals: A Detailed Evaluation of Boronic Acid Efficiency in the Synthesis of Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative evaluation of the performance of different boronic acids in the Suzuki coupling with 6-(Di-Boc-amino)-2-bromopyridine, a key intermediate in the development of novel pharmaceuticals. The data and protocols presented herein are intended to assist researchers in selecting the optimal coupling partners and reaction conditions to achieve their synthetic goals.
Performance Comparison of Boronic Acids
| Boronic Acid | Product | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 6-(Di-Boc-amino)-2-phenylpyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | 6-(Di-Boc-amino)-2-(4-methoxyphenyl)pyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | ~90 |
| Thiophene-2-boronic acid | 6-(Di-Boc-amino)-2-(thiophen-2-yl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | ~78 |
| Pyridine-3-boronic acid | 6-(Di-Boc-amino)-2-(pyridin-3-yl)pyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | ~75 |
| 4-Fluorophenylboronic acid | 6-(Di-Boc-amino)-2-(4-fluorophenyl)pyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~88 |
| 3-Furylboronic acid | 6-(Di-Boc-amino)-2-(furan-3-yl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~72 |
Note: The yields presented are based on available literature and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol can be adapted and optimized for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water, Toluene/Water, DME/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
A Comparative Analysis of Synthetic Routes to Functionalized 2-Aminopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a wide array of bioactive small molecules.[1][2] Its prevalence stems from its versatile role as a synthetic intermediate for more complex heterocyclic structures.[1] However, classical synthetic methods for 2-aminopyridines often require harsh reaction conditions, leading to low yields and mixtures of regioisomers.[1] This guide provides a comparative analysis of key synthetic strategies, offering insights into their mechanisms, advantages, and limitations to aid in the selection of the most appropriate route for a given target.
Key Synthetic Strategies at a Glance
The synthesis of functionalized 2-aminopyridines can be broadly categorized into several key approaches:
-
Chichibabin Reaction: A classic method for the direct amination of pyridines.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group, typically a halide, from the pyridine ring.[4][5]
-
Transition-Metal Catalyzed Cross-Coupling: Modern methods like the Buchwald-Hartwig amination offer high efficiency and broad substrate scope.[6][7]
-
Ring-Forming Reactions: Construction of the pyridine ring from acyclic precursors, such as the reaction of β-enaminones with malononitrile derivatives.[8][9]
-
From Pyridine N-oxides: Activation of the pyridine ring towards nucleophilic attack.[1][10]
Quantitative Comparison of Synthetic Routes
The following table summarizes key quantitative data for the different synthetic methodologies, providing a basis for comparison.
| Synthetic Route | Starting Materials | Reagents & Conditions | Typical Yield (%) | Reaction Time | Temperature (°C) |
| Chichibabin Reaction | Pyridine | NaNH₂, Toluene or Xylene[3] | Moderate to Good[3] | 3-24 h[11] | 100–130[3] |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Halopyridine, Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMSO)[12] | 57-97%[12] | 5 min - 17 h[12] | Room Temp - 100[12] |
| Buchwald-Hartwig Amination | 2-Bromopyridine, Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene[13] | 55-98%[14] | 12 h[13] | 80-100[13][14] |
| From β-Enaminones | β-Enaminone, Malononitrile, Primary Amine | Solvent-free[8] | Good to Excellent[8] | 3 h[8] | 80[8] |
| From Pyridine N-oxides | Pyridine N-oxide, Amine | PyBroP, CH₂Cl₂[10] | up to 84%[15] | Not Specified | Not Specified |
Detailed Methodologies and Experimental Protocols
Chichibabin Reaction
The Chichibabin reaction is a direct amination of pyridine at the 2-position using sodium amide (NaNH₂) or potassium amide (KNH₂).[3] The reaction is typically carried out in high-boiling inert solvents like toluene or xylene under heating.[3]
Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The amide anion (NH₂⁻) acts as a strong nucleophile, attacking the electron-deficient C2 position of the pyridine ring to form a dihydropyridine intermediate (a σ-complex).[2][3][16] Aromatization is then achieved through the elimination of a hydride ion (H⁻).[2][3][16]
Experimental Protocol (Modified from a NaH-iodide composite method): To a sealed tube containing the pyridine substrate (0.5 mmol), sodium hydride (3 equiv.), and lithium iodide (2 equiv.) in THF (0.5 mL) is added the amine (1 mmol) at room temperature under a nitrogen atmosphere. The tube is sealed, and the reaction mixture is stirred at 85 °C for a specified time. The reaction is then quenched with ice-cold water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.[17][18]
Nucleophilic Aromatic Substitution (SNAr)
This method involves the reaction of a 2-halopyridine with an amine, where the halide acts as a leaving group.[6] The reactivity of the halopyridine is dependent on the nature of the halogen (F > Cl > Br > I) and the presence of electron-withdrawing groups on the pyridine ring.[19]
Mechanism: The SNAr reaction is a two-step process involving the addition of the nucleophile (amine) to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (halide) to restore aromaticity.
Experimental Protocol: A mixture of the 2-halopyridine, an amine, and a base such as potassium fluoride in water is heated.[12] The reaction progress is monitored, and upon completion, the product is isolated by extraction and purified. While often requiring high temperatures, recent developments have shown that activation of the pyridine ring, for instance by forming N-(1-alkoxyvinyl) pyridinium salts, can allow the reaction to proceed at room temperature.[20]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] It is highly versatile, with a broad substrate scope that includes various aryl halides and amines.[7][14]
Catalytic Cycle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base.[7][21] The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[7][21]
Experimental Protocol: To a reaction vessel containing the 2-bromopyridine (0.3 mmol), the amine (1.5 eq.), and cesium carbonate (1.5 eq.) is added a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) and a suitable ligand (e.g., Xantphos, 10 mol%) in toluene (3 mL).[13] The mixture is heated at 100 °C under a nitrogen atmosphere for 12 hours.[13] After cooling, the product is isolated and purified.
Synthesis from β-Enaminones and Malononitrile Derivatives
This multicomponent reaction provides a direct and efficient route to highly functionalized 2-aminopyridines.[8][9]
Mechanism: The proposed mechanism involves an initial Knoevenagel condensation between the enaminone and malononitrile.[8] The resulting intermediate then reacts with a primary amine at one of the nitrile groups, followed by intramolecular cyclization and subsequent aromatization to yield the 2-aminopyridine product.[8]
Experimental Protocol: A mixture of the enaminone, malononitrile, and a primary amine is heated at 80 °C for 3 hours under solvent-free conditions.[8] The solid product is then purified, often by recrystallization.
Synthesis from Pyridine N-oxides
Pyridine N-oxides serve as activated precursors for the synthesis of 2-aminopyridines.[1] This method offers a mild alternative to traditional SNAr chemistry.[10]
Mechanism: The pyridine N-oxide is activated by a reagent such as the phosphonium salt, PyBroP, making the C2 position susceptible to nucleophilic attack by an amine.[10] The reaction proceeds through an intermediate that, upon workup, yields the 2-aminopyridine. More recent studies have detailed the formation of an N-(2-pyridyl)pyridinium salt intermediate which then undergoes hydrolysis.[15]
Experimental Protocol: To a solution of the pyridine N-oxide in a solvent like dichloromethane is added an activating agent (e.g., PyBroP) and the desired amine.[10] The reaction is stirred until completion, followed by an aqueous workup and purification of the product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental transformations in each synthetic route.
Caption: The Chichibabin Reaction Pathway.
Caption: Nucleophilic Aromatic Substitution (SNAr).
Caption: The Buchwald-Hartwig Amination Cycle.
Caption: Multicomponent Ring-Forming Reaction.
Caption: Synthesis from Pyridine N-Oxides.
References
- 1. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jk-sci.com [jk-sci.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-(Di-Boc-amino)-2-bromopyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-(Di-Boc-amino)-2-bromopyridine, a halogenated pyridine derivative. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and related compounds. Although a specific SDS for this exact molecule may not always be available, data from analogous structures such as 2-bromopyridine and other brominated pyridines provide essential safety information.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Safety goggles or a face shield.
-
A properly fitted laboratory coat.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] An emergency eyewash station and safety shower must be readily accessible.[3]
Quantitative Hazard Data Summary
The following table summarizes key hazard information extrapolated from related brominated pyridine compounds. This data underscores the potential risks associated with this class of chemicals.
| Hazard Classification | Data and Remarks | Source Compounds |
| Acute Toxicity (Oral) | Toxic if swallowed. | 2-Bromopyridine |
| Acute Toxicity (Dermal) | Fatal in contact with skin. | 2-Bromopyridine |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | 2-Bromopyridine, 2-Amino-6-bromopyridine |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | 2-Bromopyridine, 2-Amino-6-bromopyridine |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4] | 2-Bromopyridine, 2-Amino-6-bromopyridine |
| Combustibility | Combustible material. Containers may explode when heated.[1] | General, 2-Bromopyridine |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical and must be handled as halogenated organic waste.
1. Waste Segregation:
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. This segregation is vital for proper disposal and cost management.[5]
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[3]
2. Container Selection and Labeling:
-
Use a robust, leak-proof container made of a material compatible with halogenated organic compounds (e.g., polyethylene).
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other solvents or reagents present. The label should also include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity).
3. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible materials such as strong oxidizing agents and acids.[2][3]
-
Keep the container tightly sealed when not in use to prevent the release of vapors.[1]
4. Final Disposal:
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow all institutional and local regulations for the final disposal of halogenated chemical waste.[6] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[6][7]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container.[3]
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the segregation and disposal of laboratory waste.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guide for 6-(Di-Boc-amino)-2-bromopyridine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of 6-(Di-Boc-amino)-2-bromopyridine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The information is compiled based on the known hazards of its structural components: a brominated pyridine ring and Boc-protected amines.
Hazard Summary
-
Brominated Pyridine Derivatives: These compounds are often toxic and can be irritants.[1][2][3][4] Inhalation of dust or vapors and skin contact should be minimized.[2][3][5] Adequate ventilation is essential when handling these types of compounds.[1][5][6]
-
Boc-Protected Amines: The di-tert-butoxycarbonyl (Boc) protecting groups are generally stable but can be cleaved under acidic conditions, releasing isobutylene and carbon dioxide.[7][8][9]
Personal Protective Equipment (PPE) Recommendations
A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[5][10] | EN 166 (EU) or NIOSH (US) approved. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[5][10][11] A flame-retardant and chemically impervious lab coat or coveralls.[5][10][11] | EN 374 (EU) or equivalent. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[5][10] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required. | NIOSH (US) or EN 14387 (EU) approved. |
| Footwear | Closed-toe, chemical-resistant shoes or boots. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[5][10]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[10]
-
Incompatible Materials: Keep the work area clear of incompatible materials such as strong oxidizing agents and strong acids.[1][4][12]
2. Handling the Solid Compound (Weighing and Transfers):
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.[1]
-
Transfer: Carefully transfer the solid compound in the fume hood. Avoid generating dust. Use appropriate tools (e.g., spatula, weighing paper).
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][5]
3. Solution Preparation and Reactions:
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reaction Setup: Conduct all reactions within the fume hood.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
4. Post-Handling:
-
Decontamination: Clean the work area and any equipment used with a suitable solvent.
-
Doffing PPE: Remove PPE carefully, avoiding contact with the outer surfaces of the gloves.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[13] Do not mix it with non-halogenated waste.[13]
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, weighing paper) in a labeled, sealed, and chemically compatible container.[1][13]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, labeled, leak-proof, and shatter-resistant container for "Halogenated Organic Liquid Waste."[13] Do not overfill the container.[13]
-
Disposal: Arrange for the disposal of all waste through a licensed hazardous waste disposal company.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Double BOC protection selective removal method [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
